molecular formula C9H8BrNO2 B010985 2-Bromo-4,5-dimethoxybenzonitrile CAS No. 109305-98-8

2-Bromo-4,5-dimethoxybenzonitrile

Cat. No.: B010985
CAS No.: 109305-98-8
M. Wt: 242.07 g/mol
InChI Key: BCLBFUAPLHUFET-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethoxybenzonitrile is a useful research compound. Its molecular formula is C9H8BrNO2 and its molecular weight is 242.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4,5-dimethoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4,5-dimethoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-4,5-dimethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLBFUAPLHUFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401673
Record name 2-bromo-4,5-dimethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109305-98-8
Record name 2-bromo-4,5-dimethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

2-Bromo-4,5-dimethoxybenzonitrile physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4,5-dimethoxybenzonitrile

Introduction

2-Bromo-4,5-dimethoxybenzonitrile is a substituted aromatic nitrile that serves as a key intermediate in the synthesis of a variety of more complex organic molecules. Its specific arrangement of a nitrile group, a bromine atom, and two methoxy groups on a benzene ring provides multiple reactive sites, making it a versatile building block in medicinal chemistry and materials science. Understanding the fundamental physical and chemical properties of this compound is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of its core properties, spectral data, safety protocols, and a representative synthetic workflow, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The foundational properties of 2-Bromo-4,5-dimethoxybenzonitrile are summarized below. These data are critical for determining appropriate solvents, reaction conditions, and storage protocols.

PropertyValueSource(s)
Molecular Formula C₉H₈BrNO₂[1]
Molecular Weight 242.07 g/mol [1]
CAS Number 109305-98-8[1]
Appearance Solid[1]
Melting Point 147-148 °C[2]
InChI Key BCLBFUAPLHUFET-UHFFFAOYSA-N[1]
SMILES String BrC1=CC(OC)=C(OC)C=C1C#N[1]

Chemical Structure

The structural arrangement of functional groups dictates the reactivity and physical characteristics of the molecule.

Caption: Chemical structure of 2-Bromo-4,5-dimethoxybenzonitrile.

Spectral Analysis Data

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound.

  • Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for 2-Bromo-4,5-dimethoxybenzonitrile include:

    • ν(C≡N): A sharp, strong absorption band around 2239 cm⁻¹ is characteristic of the nitrile group stretch.[2]

    • ν(C-O): Bands corresponding to the aryl-alkyl ether stretches of the methoxy groups are typically observed in the 1255-1163 cm⁻¹ region.[2]

    • ν(C=C): Aromatic ring stretching vibrations appear in the 1602-1460 cm⁻¹ range.[2]

    • ν(C-H): Aromatic and aliphatic C-H stretching vibrations are observed above and below 3000 cm⁻¹, respectively (e.g., 3016 cm⁻¹, 2966 cm⁻¹).[2]

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 2-Bromo-4,5-dimethoxybenzonitrile, the expected molecular ion peak [M]⁺ would show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity at m/z 241 and 243.

Safety and Handling

Proper safety precautions are crucial when working with this chemical intermediate. It is classified with several hazards that necessitate careful handling and storage.

Hazard Classifications:

  • Acute Toxicity, Oral (Category 4)[1]

  • Skin Irritation (Category 2)[1]

  • Eye Irritation (Category 2)[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), targeting the respiratory system[1]

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • Prevention: Use only in a well-ventilated area. Avoid breathing dust. Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.[3]

  • Response: If inhaled, remove the person to fresh air. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor if you feel unwell.[3]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[3]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[3]

Experimental Protocols: Synthesis and Characterization

The following outlines a representative method for the synthesis of 2-Bromo-4,5-dimethoxybenzonitrile, derived from procedures for analogous compounds. This protocol is provided for illustrative purposes and should be adapted and optimized based on laboratory conditions and scale.

Synthesis Workflow

G Start Start: 3,4-Dimethoxybenzaldehyde Bromination Step 1: Electrophilic Bromination Start->Bromination Br₂, Acetic Acid Intermediate Intermediate: 2-Bromo-4,5- dimethoxybenzaldehyde Bromination->Intermediate Nitrile_Formation Step 2: Nitrile Formation (e.g., via Aldoxime) Intermediate->Nitrile_Formation Reagents Product Crude Product Nitrile_Formation->Product Purification Step 3: Purification (Recrystallization) Product->Purification e.g., Ethanol Final Final Product: 2-Bromo-4,5-dimethoxybenzonitrile Purification->Final Analysis Step 4: Characterization (NMR, IR, MS, MP) Final->Analysis

Sources

Structural Elucidation of Substituted Benzonitriles via 13C NMR: A Strategic Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nitrile Pharmacophore

The benzonitrile moiety is a cornerstone in medicinal chemistry, serving as a bioisostere for carbonyls and carboxylates due to its metabolic stability and hydrogen-bonding capability. It features prominently in blockbuster drugs like Letrozole (aromatase inhibitor), Vildagliptin (DPP-4 inhibitor), and Rilpivirine (NNRTI).

However, for the analytical chemist, substituted benzonitriles present a specific "invisibility cloak" challenge in


C NMR. The nitrile carbon (

) and the ipso carbon often exhibit low intensity due to long spin-lattice relaxation times (

) and lack of Nuclear Overhauser Effect (NOE) enhancement. This guide details the spectroscopic signatures and experimental protocols required to rigorously characterize these systems.

The Spectroscopic Signature

Understanding the electronic environment is the first step to accurate assignment. The cyano group is a strong Electron Withdrawing Group (EWG) by induction (


) and resonance (

), which drastically alters the benzene ring's magnetic environment.
The "Shielded" Ipso Anomaly

Contrary to the intuition that EWGs deshield adjacent nuclei, the ipso carbon in benzonitrile is significantly shielded (shifted upfield) relative to benzene.

  • Benzene:

    
     ppm[1]
    
  • Benzonitrile (Ipso):

    
     ppm (
    
    
    
    ppm)
  • Nitrile Carbon (

    
    ): 
    
    
    
    ppm

Mechanism: This upfield shift arises from the diamagnetic anisotropy of the


 triple bond, which opposes the deshielding inductive effect.
Substituent Chemical Shift (SCS) Additivity

To predict shifts in polysubstituted systems, we use SCS additivity rules. The table below summarizes the theoretical shifts for a 4-substituted benzonitrile compared to benzene.

Table 1: Theoretical


C NMR Shifts (ppm) based on SCS Additivity 
Base Benzene Shift: 128.5 ppm
PositionEffect of -CN (EWG)Effect of 4-OMe (EDG)Predicted Shift (4-Methoxybenzonitrile)Observed Trend
C1 (Ipso-CN) -15.4 (Shielded)-7.7 (Para effect)105.4 Highly Shielded
C2/6 (Ortho) +3.6 (Deshielded)+1.0 (Meta effect)133.1 Deshielded
C3/5 (Meta) +0.6 (Weak)-14.4 (Ortho effect)114.7 Shielded by OMe
C4 (Ipso-OMe) +3.9 (Para effect)+31.4 (Ipso effect)163.8 Highly Deshielded
C7 (Nitrile) N/AN/A~119.0 Distinct Region

Note: The ipso carbon attached to the nitrile (C1) and the nitrile carbon itself (C7) are often the weakest peaks in the spectrum.

Experimental Optimization: The "Invisible" Carbons

Standard


C proton-decoupled experiments (e.g., zgpg on Bruker) often fail to resolve the quaternary carbons in benzonitriles. This is a relaxation artifact, not a sample concentration issue.
The Relaxation Problem

Quaternary carbons lack attached protons, removing the primary dipole-dipole relaxation pathway.

  • Protonated Carbons (CH):

    
     s
    
  • Nitrile/Ipso Carbons:

    
     s
    

If the repetition rate (


) is faster than 

, these nuclei saturate, resulting in zero or near-zero signal intensity.
Protocol: Quantitative C Acquisition

To ensure all carbons are visible and integrals are reliable, use the following protocol.

Method A: The "Patience" Method (High Purity Samples)

  • Pulse Sequence: Inverse Gated Decoupling (zig30 or zgig).

    • Why: Decoupler is ON during acquisition (to remove splitting) but OFF during delay (to suppress NOE). NOE enhances CH signals but not quaternary C, distorting integration.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    s.
  • Pulse Angle:

    
     (reduces saturation risk).
    

Method B: The "Chemist's" Method (Relaxation Agent)

  • Add Reagent: Add

    
     M Chromium(III) acetylacetonate [Cr(acac)
    
    
    
    ] to the sample.
    • Mechanism:[1][2][3] Paramagnetic Cr(III) provides an efficient relaxation pathway for all spins, normalizing

      
      .
      
  • Relaxation Delay (

    
    ):  Reduce to 
    
    
    
    s.
  • Benefit: Reduces experiment time from 12 hours to 30 minutes.

Structural Assignment Workflow

The following diagram outlines the decision logic for assigning the critical carbons in a substituted benzonitrile.

Benzonitrile_Assignment Start Start: Acquire 13C Spectrum CheckRegion Check 110-125 ppm Region Start->CheckRegion Decision1 Are there 2 weak peaks? CheckRegion->Decision1 CaseYes Yes: Likely CN and Ipso-C Decision1->CaseYes Visible CaseNo No: Missing Quaternary C Decision1->CaseNo Absent HMBC Run 2D HMBC (Long Range Coupling) CaseYes->HMBC ActionRelax Action: Add Cr(acac)3 or Increase D1 > 10s CaseNo->ActionRelax ActionRelax->Start Re-acquire AssignCN Peak A: No correlations (or weak 3J to Ortho-H) HMBC->AssignCN AssignIpso Peak B: Strong 3J correlation to Meta-H HMBC->AssignIpso Final Confirmed Structure AssignCN->Final AssignIpso->Final

Caption: Logic flow for troubleshooting and assigning quaternary carbons in benzonitrile derivatives.

Advanced Characterization: 2D NMR

While 1D


C provides chemical shifts, 2D HMBC (Heteronuclear Multiple Bond Correlation) is the definitive tool for proving the connectivity of the nitrile group.
HMBC Correlations
  • Nitrile Carbon (

    
    ):  typically shows a 
    
    
    
    correlation to the meta protons (if the resolution is high enough) or
    
    
    to ortho protons. However, due to the linear geometry of the cyano group, these couplings can be weak.
  • Ipso Carbon (

    
    ):  Shows strong 
    
    
    
    correlations to the meta protons. This is the most reliable way to distinguish the ipso carbon from the nitrile carbon if their shifts are similar.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for SCS additivity rules).
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link] (Verified source for Benzonitrile chemical shifts: CN @ 118.7 ppm, Ipso @ 112.4 ppm).

  • Levy, G. C., Lichter, R. L., & Nelson, G. L. (1980). Carbon-13 Nuclear Magnetic Resonance Spectroscopy. Wiley-Interscience. (Source for SCS values of CN group: Ipso -15.4, Ortho +3.6).[1]

  • Facey, G. (2020). 12C/13C Isotope Effects on 1H T1 Relaxation Times. University of Ottawa NMR Facility Blog. [Link] (Context for relaxation mechanisms).

Sources

Brominated Benzonitriles: A Chemo-Structural & Synthetic Guide

[1]

Executive Summary

Brominated benzonitriles represent a class of "privileged intermediates" in organic synthesis and medicinal chemistry.[1] Their utility stems from the orthogonal reactivity of their two primary functional groups: the electron-withdrawing nitrile (-CN) and the chemically labile bromine (-Br). This duality allows chemists to utilize the molecule as a bidirectional scaffold—activating the C-Br bond for metal-catalyzed cross-couplings while preserving the nitrile for late-stage transformation into amides, amines, or heterocycles (e.g., tetrazoles).

This guide dissects the electronic architecture, synthetic pathways, and reactivity profiles of brominated benzonitriles, providing actionable protocols for their deployment in drug discovery and materials science.

Chemo-Structural Intelligence

Electronic Architecture & Hammett Parameters

The chemical behavior of brominated benzonitriles is dictated by the interplay between the nitrile and bromine substituents. Both groups are electron-withdrawing, but they operate through distinct mechanisms, creating a highly electron-deficient aromatic core.[1]

  • Nitrile Group (-CN): A strong

    
    -acceptor and 
    
    
    -acceptor.[1] It deactivates the ring toward electrophilic aromatic substitution (EAS) but activates it for nucleophilic aromatic substitution (SNAr).
  • Bromine Atom (-Br): Exhibits a dual nature—electron-withdrawing by induction (-I) but weakly electron-donating by resonance (+R).[1]

Table 1: Hammett Substituent Constants | Substituent | Position |


-CN-CN-Br-Br1

Data Source: Hansch, C., et al. Chem. Rev. 1991.[2]

Solid-State Behavior: Halogen Bonding

In the crystalline state, 4-bromobenzonitrile exhibits significant halogen bonding (XB).[1] The electrophilic "sigma-hole" on the bromine atom interacts with the nucleophilic nitrogen lone pair of a neighboring nitrile group (

  • Implication: This directional interaction (

    
     angle) drives crystal packing and can be exploited in crystal engineering to design supramolecular assemblies or liquid crystals.[1] Unlike its iodo-analog, 4-bromobenzonitrile crystals often exhibit plastic bending  rather than brittle fracture, a property useful in flexible organic electronics.[1]
    
Visualizing Electronic Effects

The following diagram illustrates the vector summation of dipole moments and the resulting electron density map.

ElectronicEffectscluster_HammettHammett LogicBenzeneBenzene RingCN_GroupNitrile (-CN)Strong -I, -MDeactivates RingBenzene->CN_GroupElectron PullBr_GroupBromine (-Br)Strong -I, Weak +MLipophilic HandleBenzene->Br_GroupInductive PullReactivityReactivity Consequence:1. C-Br: Oxidative Addition (Pd)2. Ring: S_NAr Susceptible3. CN: Electrophilic CarbonCN_Group->ReactivityBr_Group->ReactivitySigmaTotal Sigma (Para)σ_p(CN) + σ_p(Br) ≈ 0.89Highly Electron Deficient

Caption: Electronic push-pull dynamics in 4-bromobenzonitrile. The synergistic electron withdrawal renders the ring electron-poor, facilitating nucleophilic attacks and oxidative addition.

Synthetic Pathways[3][4]

Synthesizing brominated benzonitriles requires careful regiocontrol.[1] Direct bromination of benzonitrile is often poor due to the deactivating nature of the nitrile group (directing meta, but with low yields).

Primary Routes[1]
  • Sandmeyer Reaction (Gold Standard):

    • Precursor: Bromoaniline.[1]

    • Mechanism:[1][2][3][4] Diazotization (

      
      ) followed by displacement with 
      
      
      .[1]
    • Advantage:[1][3][5][6] Perfect regiocontrol defined by the aniline starting material.[1]

  • Oxime Dehydration:

    • Precursor: Bromobenzaldehyde.[1]

    • Mechanism:[1][2][3][4] Condensation with hydroxylamine to form oxime, followed by dehydration (e.g., using Formic Acid or

      
      ).
      
    • Advantage:[1][3][5][6] Scalable and avoids potentially explosive diazonium salts.[1]

  • Rosenmund-von Braun:

    • Precursor: Dibromobenzene.[1]

    • Mechanism:[1][2][3][4][5] Stoichiometric reaction with

      
       in polar solvent (DMF/NMP) at high temp.[1]
      
    • Risk:[1] Difficult to control mono-cyanation; often yields dinitriles.[1]

SynthesisRoutesAnilineBromoaniline(Ortho/Meta/Para)SandmeyerSandmeyer Rxn1. NaNO2/HCl2. CuCNAniline->SandmeyerAldehydeBromobenzaldehydeDehydrationOxime Dehydration1. NH2OH2. HCOOH/RefluxAldehyde->DehydrationBenzonitrileBenzonitrileBrominationDirect BrominationBr2 / FeBr3Benzonitrile->BrominationProductBromobenzonitrile(Isomer Pure)Sandmeyer->ProductHigh RegiocontrolDehydration->ProductScalableBromination->ProductMeta-Selective(Low Yield)

Caption: Comparative synthetic workflows. The Sandmeyer and Oxime routes offer superior regiocontrol compared to direct bromination.

The Reactivity Pivot: Experimental Applications

The C-Br "Handle" (Cross-Coupling)

The C-Br bond in bromobenzonitriles is chemically distinct from the C-CN bond. Under Palladium (Pd) catalysis, the C-Br bond undergoes oxidative addition, while the nitrile remains inert (unless specific Lewis acids are present).

  • Suzuki-Miyaura: Couples with boronic acids to form biaryl nitriles (precursors to Sartans and liquid crystals).[1]

  • Heck Reaction: Couples with olefins (e.g., acrylates) to extend the carbon chain.

  • Buchwald-Hartwig: Amination of the bromide to form aminobenzonitriles (key for drugs like Etravirine).[1]

The Nitrile "Anchor" (Functionalization)

Once the carbon skeleton is established via the bromine handle, the nitrile can be transformed:

  • Hydrolysis:

    
     (Amide) 
    
    
    (Acid).
  • Tetrazole Formation: Reaction with

    
     (Bioisostere of carboxylic acid).[1]
    
  • Reduction:

    
     (Benzylamine).[1]
    
Case Study: Etravirine Synthesis

Etravirine (Intelence), an NNRTI for HIV treatment, utilizes the benzonitrile scaffold.[7][3]

  • Role: The nitrile group provides a critical hydrogen-bond acceptor in the binding pocket of the Reverse Transcriptase enzyme.

  • Synthesis Insight: The synthesis often employs 4-aminobenzonitrile (derived from 4-bromobenzonitrile via Buchwald coupling or nitration/reduction) to couple with a chloropyrimidine core.[1]

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling of 4-Bromobenzonitrile

Objective: Synthesize 4'-methyl-[1,1'-biphenyl]-4-carbonitrile. This protocol demonstrates the chemoselectivity of Pd-catalysis for Br over CN.[1]

Reagents:

  • 4-Bromobenzonitrile (1.0 equiv)[1]

  • 4-Tolylboronic acid (1.2 equiv)[1]

  • 
     (3-5 mol%) or 
    
    
    +
    
    
  • 
     (2.0 equiv)[8]
    
  • Solvent: 1,4-Dioxane : Water (4:1)

Step-by-Step Methodology:

  • Degassing: Charge a reaction flask with solvents and sparge with Argon for 15 minutes. Oxygen inhibits the Pd(0) cycle.

  • Loading: Add 4-bromobenzonitrile, boronic acid, and base. Add the catalyst last under a counter-flow of Argon.

  • Reaction: Heat to 90°C for 4-12 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1] The nitrile group will remain intact; the bromine will be substituted.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over

    
    .[1]
    
  • Purification: Silica gel chromatography. The biaryl product is typically highly UV active.[1]

Protocol B: "On-Water" Hydrolysis to Benzamide

Objective: Convert the nitrile to a primary amide without over-hydrolysis to the acid.

Reagents:

  • Bromobenzonitrile derivative[7][3][6][9][10][11][12][13]

  • Catalyst:

    
     (Homogeneous) or simply controlled basic hydrolysis (
    
    
    ).
  • Solvent: Water (or EtOH/Water).[1]

Methodology (Radziszewski Reaction variant):

  • Dissolve nitrile in Ethanol (if insoluble in water).[1]

  • Add 30%

    
     (4 equiv) and 6M 
    
    
    (0.2 equiv).
  • Stir at 40-50°C . The reaction is exothermic.[1]

  • Mechanism: The hydroperoxide anion (

    
    ) is a potent nucleophile (alpha-effect) that attacks the nitrile carbon more 5.[1]  rapidly than 
    
    
    , forming the peroxyimidic acid intermediate which tautomerizes to the amide.
  • Isolation: Pour into ice water. The amide usually precipitates out.[1]

References

  • Synthesis via Oxime: GuideChem. (n.d.). How to Synthesize 4-Bromobenzonitrile? Retrieved from

  • Suzuki Coupling Protocol: Royal Society of Chemistry.[1] (2015).[1] A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling.[1] Retrieved from

  • Halogen Bonding in Crystals: PubChem. (2018).[1] Crystal Structure of 4-Bromobenzonitrile.[1][14] Chemical Communications.[1] Retrieved from

  • Etravirine Synthesis: Feng, X., et al. (2018).[3] Development of a practical synthesis of etravirine via a microwave-promoted amination. Chemistry Central Journal.[1][3] Retrieved from

  • Hammett Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.[1][2] Retrieved from

  • Nitrile Hydrolysis: ResearchGate. (n.d.). "On-Water" Synthesis of Quinazolinones Starting from o-Bromobenzonitrile.[1][12] Retrieved from

Navigating the Synthesis of 2-Bromo-4,5-dimethoxybenzonitrile: A Technical Guide to Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical and materials science research, the synthesis of precisely substituted aromatic compounds is a cornerstone of innovation. Among these, 2-Bromo-4,5-dimethoxybenzonitrile stands out as a valuable intermediate. This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the primary starting materials and synthetic strategies for its preparation. We will delve into the causality behind experimental choices, ensuring a robust and reproducible approach to this synthesis.

The Precursor Landscape: Strategic Selection of Starting Materials

The efficient synthesis of 2-Bromo-4,5-dimethoxybenzonitrile is critically dependent on the judicious selection of its foundational starting material. Several viable precursors exist, each with distinct advantages and considerations in terms of availability, cost, and the synthetic transformations required. The most prominent and well-documented starting material is 3,4-dimethoxybenzaldehyde , commonly known as veratraldehyde.

The Veratraldehyde Route: A Well-Trodden Path

The use of veratraldehyde as a starting material is a widely adopted strategy due to its commercial availability and the straightforward nature of the subsequent synthetic steps. The core transformation involves the electrophilic aromatic substitution, specifically bromination, of the veratraldehyde ring. The two methoxy groups at the 3 and 4 positions are ortho, para-directing, and activating. The bromination reaction selectively occurs at the 2-position, which is ortho to the 3-methoxy group and para to the 4-methoxy group, to yield the key intermediate, 2-bromo-4,5-dimethoxybenzaldehyde.[1][2][3]

The subsequent conversion of the aldehyde functionality to a nitrile group completes the synthesis. This can be achieved through various methods, including reaction with acetonitrile.[4]

Alternative Precursors: Expanding the Synthetic Toolbox

While the veratraldehyde route is prevalent, other starting materials offer alternative pathways:

  • 3,4-Dimethoxytoluene: This precursor presents a multi-step but viable option. The synthesis commences with the directed bromination of the aromatic ring to produce 2-bromo-4,5-dimethoxytoluene.[5] Subsequent oxidation of the methyl group to a carboxylic acid, followed by conversion to the nitrile, yields the target molecule. This route may be advantageous if 3,4-dimethoxytoluene is more readily available or cost-effective in specific contexts.

  • 4,5-Dimethoxybenzonitrile: Direct bromination of this compound is a conceptually straightforward approach. However, controlling the regioselectivity of the bromination to favor the 2-position is a critical challenge that requires careful optimization of reaction conditions.

Comparative Analysis of Primary Synthetic Routes

To aid in the selection of the most appropriate synthetic strategy, the following table summarizes the key aspects of the routes starting from the primary precursors.

Starting MaterialKey Transformation(s)AdvantagesDisadvantagesTypical Yields (%)
3,4-Dimethoxybenzaldehyde1. Bromination2. Aldehyde to Nitrile ConversionReadily available starting material, well-established procedures.Two-step process.80-92% for bromination step.[2][3]
3,4-Dimethoxytoluene1. Bromination2. Oxidation of methyl group3. Carboxylic acid to Nitrile ConversionPotentially lower cost starting material.Multi-step synthesis, potentially lower overall yield.Not explicitly stated for the full sequence.
4,5-Dimethoxybenzonitrile1. Direct BrominationFewer synthetic steps.Potential for isomeric impurities, requires careful optimization.Not explicitly stated.

In-Depth Experimental Protocol: Synthesis from Veratraldehyde

The following protocol details the synthesis of 2-Bromo-4,5-dimethoxybenzonitrile starting from 3,4-dimethoxybenzaldehyde, a method validated by multiple sources for its reliability and high yield.

Step 1: Bromination of 3,4-Dimethoxybenzaldehyde

Principle: This step involves the electrophilic aromatic substitution of veratraldehyde with bromine in a suitable solvent. The methoxy groups direct the incoming electrophile (bromine) to the electron-rich 2-position.

Reagents and Materials:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Bromine

  • Glacial Acetic Acid or Methanol

  • Water

  • Reaction flask, magnetic stirrer, dropping funnel, and cooling bath.

Procedure:

  • In a reaction flask, dissolve 3,4-dimethoxybenzaldehyde in glacial acetic acid or methanol at room temperature with stirring.[3][4]

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of bromine dropwise to the cooled solution while maintaining the temperature. A mildly exothermic reaction may be observed.[3]

  • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product, 2-bromo-4,5-dimethoxybenzaldehyde, by vacuum filtration and wash with water.

  • The crude product can be further purified by recrystallization. A yield of 86.5% has been reported for this step.[4]

Step 2: Conversion of 2-Bromo-4,5-dimethoxybenzaldehyde to 2-Bromo-4,5-dimethoxybenzonitrile

Principle: This transformation can be achieved by reacting the aldehyde with a suitable nitrile source, such as acetonitrile, often in the presence of a catalyst.

Reagents and Materials:

  • 2-Bromo-4,5-dimethoxybenzaldehyde

  • Acetonitrile

  • Organic solvent (e.g., as specified in the chosen literature method)

  • Catalyst (if required by the specific protocol)

Procedure:

  • Dissolve 2-bromo-4,5-dimethoxybenzaldehyde in a suitable organic solvent.

  • Add acetonitrile to the solution.

  • The specific reaction conditions (temperature, catalyst) will vary depending on the chosen literature method. A patented method describes a catalytic reaction that leads to the precipitation of the product.[4]

  • After the reaction is complete, the product, 2-Bromo-4,5-dimethoxybenzonitrile, is isolated by filtration and can be purified by recrystallization.

Visualizing the Core Synthetic Pathway

The following diagram illustrates the primary synthetic route from the readily available veratraldehyde.

Synthesis_Pathway Veratraldehyde 3,4-Dimethoxybenzaldehyde (Veratraldehyde) Bromination Bromination (Br₂, Acetic Acid or Methanol) Veratraldehyde->Bromination Intermediate 2-Bromo-4,5-dimethoxybenzaldehyde Bromination->Intermediate Nitrile_Conversion Nitrile Conversion (e.g., with Acetonitrile) Intermediate->Nitrile_Conversion Final_Product 2-Bromo-4,5-dimethoxybenzonitrile Nitrile_Conversion->Final_Product

Sources

Methodological & Application

Optimizing Palladium-Catalyzed Cross-Coupling of Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

A Practical Guide for Medicinal Chemistry & Process Development

Introduction: The "Goldilocks" Electrophile

In the landscape of transition-metal catalysis, aryl bromides represent the optimal balance between reactivity and stability. While aryl iodides are highly reactive but often unstable and expensive, and aryl chlorides are cheap but kinetically inert, aryl bromides offer the "Goldilocks" zone for drug discovery and process chemistry.

This guide moves beyond basic textbook definitions to provide a field-tested workflow for the two most critical C–C and C–N bond-forming reactions: Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination .

Mechanistic Insight: The Engine of Catalysis

Understanding the catalytic cycle is not academic trivia; it is the primary diagnostic tool for failure analysis. For aryl bromides, the rate-determining step is often oxidative addition (for electron-rich substrates) or transmetallation/amine binding (for sterically hindered systems).

The General Catalytic Cycle

The following diagram illustrates the unified pathway for Pd-catalyzed cross-coupling, highlighting the divergence points for Suzuki (C-C) and Buchwald (C-N) cycles.

Pd_Cycle Pd0 Active Catalyst LnPPd(0) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet Suzuki Pathway + [Ar'-B(OH)3 + Base] AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind Buchwald Pathway + HNR2 + Base Base_Suz Base Activation (Boronate Formation) RedElim Reductive Elimination (Product Release) TransMet->RedElim AmineBind->RedElim RedElim->Pd0 Regeneration

Figure 1: Unified Catalytic Cycle. Note that bulky ligands (e.g., Buchwald biaryls) accelerate the Reductive Elimination step, which is crucial for forming crowded bonds.

Critical Parameter Optimization

Success with aryl bromides depends on matching the catalyst system to the substrate's steric and electronic profile.

Table 1: Ligand & Base Selection Matrix
ParameterStandard Conditions (Robust)Challenging/Steric Conditions (High Performance)Mechanistic Rationale
Ligand PPh3 or dppf XPhos , RuPhos , BrettPhos Bidentate ligands (dppf) prevent β-hydride elimination. Bulky biaryl ligands (XPhos) facilitate oxidative addition on deactivated rings.
Pd Source Pd(PPh3)4 or Pd(dppf)Cl2Pd-G3/G4 Precatalysts Precatalysts ensure a defined 1:1 Pd:Ligand ratio and prevent induction periods associated with Pd(II) reduction.
Base K2CO3, Na2CO3NaOtBu , K3PO4 , LHMDS Weak bases suffice for activated boronic acids. Strong bases (alkoxides) are required to deprotonate amines in Buchwald couplings.
Solvent Toluene/Water, Dioxanet-Amyl Alcohol , THF Polar protic solvents can help solubility but may quench reactive intermediates.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond)

Application: Synthesis of biaryls.[1] Standard: Pd(dppf)Cl2 is the industrial workhorse due to its air stability and resistance to dehalogenation side-reactions.

Materials
  • Aryl Bromide (1.0 equiv)

  • Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[2]·CH2Cl2 (3–5 mol%)

  • Base: K2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide, Boronic Acid, and Pd(dppf)Cl2.

  • Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Nitrogen (x3). Crucial: Oxygen promotes homocoupling of the boronic acid.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane followed by the 2M K2CO3 solution.

  • Reaction: Heat the mixture to 80–100 °C for 4–12 hours.

    • Checkpoint: The solution usually turns from orange/red to black (Pd precipitation) upon completion.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over MgSO4, and concentrate.

  • Purification: Silica gel chromatography.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond)

Application: Synthesis of anilines from aryl bromides. Standard: Third or Fourth Generation (G3/G4) Buchwald Precatalysts are strongly recommended over Pd2(dba)3 + Ligand mixing, as they eliminate the variable of catalyst activation.

Materials
  • Aryl Bromide (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: XPhos Pd G4 (for secondary amines) or RuPhos Pd G4 (for primary amines) (1–3 mol%)

  • Base: NaOtBu (1.5 equiv) - Must be stored in a glovebox or desiccator.

  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step Methodology
  • Glovebox/Schlenk Setup: Due to the sensitivity of the strong base (NaOtBu), this reaction is best set up under strict inert conditions.

  • Charge Reagents: Add Aryl Bromide, Amine, Base, and Pd Precatalyst to the vial.

  • Solvent Addition: Add anhydrous solvent.

    • Note: Concentration matters. Run at 0.1 M to 0.2 M to favor intermolecular coupling over dehalogenation.

  • Reaction: Heat to 60–100 °C .

    • Self-Validation: If the reaction turns bright yellow/orange and stays clear, the active catalyst is stable. If it crashes out to "Pd Black" immediately, the ligand is insufficient or the temperature ramp was too fast.

  • Workup: Filter through a pad of Celite to remove palladium residues. Concentrate and purify.

Troubleshooting & Self-Validation (E-E-A-T)

A robust protocol includes logic for when things go wrong. Use this decision matrix.

Experimental Workflow Logic

Troubleshooting Start Reaction Analysis (LCMS/TLC) NoRxn No Reaction (SM Remaining) Start->NoRxn Dehal Dehalogenation (Ar-H formed) Start->Dehal Homo Homocoupling (Ar-Ar formed) Start->Homo Sol_NoRxn Check Oxygen levels Increase Temp Switch to G3/G4 Catalyst NoRxn->Sol_NoRxn Sol_Dehal Solvent is H-source? Switch to Toluene Lower Temp Dehal->Sol_Dehal Sol_Homo Degas Solvent longer Add Water (Suzuki) Reduce Base loading Homo->Sol_Homo

Figure 2: Troubleshooting decision tree for common failure modes in cross-coupling.

Common Failure Modes
  • Protodeboronation (Suzuki): The boronic acid loses boron and becomes Ar-H.

    • Fix: Use a milder base (K3PO4 instead of Na2CO3) or switch to a Boronic Ester (Pinacol ester).

  • Catalyst Death (Pd Black):

    • Fix: The reaction mixture turning black early indicates ligand dissociation. Add 1-2% extra free ligand or lower the temperature.

  • Stalled Conversion:

    • Fix: Aryl bromides can be sluggish. Add a "kicker" charge of catalyst (1 mol%) after 4 hours.

References

  • Suzuki-Miyaura Coupling Mechanism & Review

    • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Buchwald-Hartwig Amination User Guide

    • Sigma-Aldrich (Merck).
  • Practical Guide to Catalyst Selection

    • Ingoglia, B. T., et al. (2019). Palladium-Catalyzed Cross-Coupling: A Practical Guide. Tetrahedron.

Sources

Application Note: Strategic Utilization of 2-Bromo-4,5-dimethoxybenzonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

2-Bromo-4,5-dimethoxybenzonitrile is a high-value pharmacophore scaffold, not merely a reagent.[1] Its structural utility lies in the orthogonal reactivity of its functional groups:

  • The ortho-Bromo Nitrile Motif: A "privileged structure" for heterocycle formation.[1] The bromine atom serves as a latent nucleophile (via halogen-metal exchange) or an electrophile (via Pd-catalysis), while the nitrile group acts as a potent electrophile for cyclization.[1]

  • The Veratrole Core (4,5-dimethoxy): This substitution pattern is ubiquitous in bioactive alkaloids (e.g., papaverine) and modern kinase inhibitors (e.g., EGFR inhibitors), imparting specific solubility and metabolic profiles.[1]

This guide details three divergent synthetic workflows to convert this single building block into Isoquinolines , Quinazolines , and Phthalazines .[1]

Divergent Synthesis Strategy (Visualized)

The following diagram illustrates how to access three distinct drug scaffolds from this single starting material.

DivergentSynthesis Start 2-Bromo-4,5-dimethoxy- benzonitrile (CAS: 52794-33-9) Path1 Pd/Cu Catalysis + Terminal Alkyne Start->Path1 Path2 Lithium-Halogen Exchange Start->Path2 Path3 Hydrazine Cyclization Start->Path3 Isoquin 6,7-Dimethoxyisoquinoline (Alkaloid Core) Path1->Isoquin Tandem Sonogashira/ Cyclization Aldehyde Functionalized Benzaldehydes Path2->Aldehyde Trapping w/ DMF Phthal 6,7-Dimethoxyphthalazin-1-amine (PDE Inhibitor Scaffold) Path3->Phthal Nucleophilic Attack

Figure 1: Divergent synthetic pathways from 2-Bromo-4,5-dimethoxybenzonitrile to key pharmaceutical scaffolds.

Application Protocols

Protocol A: Modular Synthesis of 6,7-Dimethoxyisoquinolines

Target: Alkaloid analogs, Bioactive heterocycles.[1] Mechanism: Tandem Sonogashira coupling followed by nucleophilic attack of ammonia/amine on the nitrile.[1]

Materials:
  • 2-Bromo-4,5-dimethoxybenzonitrile (1.0 equiv)[1]

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)[1]

  • PdCl₂(PPh₃)₂ (3-5 mol%)[1]

  • CuI (2 mol%)[1]

  • Triethylamine (Et₃N) (Solvent/Base)[1]

  • Ammonia source (e.g., 7N NH₃ in MeOH) or tert-butylamine.[1]

Step-by-Step Methodology:
  • Inert Setup: Flame-dry a Schlenk flask and purge with Argon.

  • Loading: Add 2-Bromo-4,5-dimethoxybenzonitrile (500 mg, 2.06 mmol), PdCl₂(PPh₃)₂ (43 mg), and CuI (8 mg).

  • Solvation: Add degassed Et₃N (10 mL). Stir until partially dissolved.

  • Coupling: Add the terminal alkyne (2.48 mmol) dropwise.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the aryl bromide.[1]

    • Checkpoint: The intermediate is the ortho-alkynyl benzonitrile.[1]

  • Cyclization (One-Pot): Cool the mixture to room temperature. Add 7N NH₃ in MeOH (5 mL). Seal the vessel (pressure tube recommended) and heat to 100°C for 12 hours.

  • Workup: Cool to RT. Concentrate in vacuo.[1] Redissolve in DCM, wash with water and brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (SiO₂, gradient 0-5% MeOH in DCM).

Why this works: The initial coupling installs the carbon framework.[1] The nitrile nitrogen is perfectly positioned to attack the alkyne (activated by the metal or heat) or be attacked by external ammonia, leading to ring closure.[1]

Protocol B: Synthesis of 6,7-Dimethoxyphthalazin-1-amines

Target: Phosphodiesterase (PDE) inhibitors, Vasodilators.[1] Mechanism: Hydrazine nucleophilic attack on the nitrile followed by displacement of the bromine (or vice versa depending on conditions).[1]

Materials:
  • 2-Bromo-4,5-dimethoxybenzonitrile (1.0 equiv)[1]

  • Hydrazine monohydrate (5.0 equiv)[1]

  • Ethanol (absolute) or Pyridine.[1]

Step-by-Step Methodology:
  • Dissolution: Dissolve 2-Bromo-4,5-dimethoxybenzonitrile (1.0 g) in Ethanol (15 mL).

  • Addition: Add Hydrazine monohydrate (1.0 mL) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 16 hours.

    • Observation: A precipitate often forms as the cyclized product is less soluble.[1]

  • Workup: Cool the reaction mixture to 0°C (ice bath).

  • Filtration: Filter the solid precipitate.[1][2][3] Wash with cold ethanol (2 x 5 mL) and diethyl ether.

  • Recrystallization: If necessary, recrystallize from DMF/Water to obtain the pure phthalazin-1-amine.[1]

Why this works: Hydrazine is a potent bis-nucleophile.[1] It attacks the nitrile to form an amidine intermediate, which then displaces the ortho-bromide in an intramolecular SNAr reaction, forming the 6-membered ring.[1]

Protocol C: Lithium-Halogen Exchange (Electrophile Trapping)

Target: 2-Formyl-4,5-dimethoxybenzonitrile (Precursor to isoindolinones).[1] Mechanism: Rapid Li/Br exchange at low temperature.[1]

Materials:
  • 2-Bromo-4,5-dimethoxybenzonitrile[1][3][4]

  • n-Butyllithium (n-BuLi) (1.1 equiv, 2.5M in hexanes)[1]

  • DMF (Dry, 2.0 equiv)[1]

  • THF (Anhydrous)[1]

Step-by-Step Methodology:
  • Cryogenic Setup: Cool a solution of 2-Bromo-4,5-dimethoxybenzonitrile (1.0 g) in THF (20 mL) to -78°C strictly (dry ice/acetone).

    • Critical: The nitrile group is sensitive to nucleophilic attack by n-BuLi at higher temperatures.[1]

  • Exchange: Add n-BuLi dropwise over 10 minutes. Stir for 30 minutes at -78°C.

    • Color Change: Solution usually turns deep yellow/orange (lithiated species).[1]

  • Trapping: Add dry DMF (0.65 mL) dropwise.

  • Warming: Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.

  • Quench: Quench with saturated NH₄Cl solution.

  • Isolation: Extract with EtOAc, wash with water, dry, and concentrate.[1]

Quantitative Data Summary

ParameterProtocol A (Isoquinoline)Protocol B (Phthalazine)Protocol C (Li-Exchange)
Reaction Time 16–18 Hours16 Hours2.5 Hours
Temperature 80°C

100°C
78°C (Reflux)-78°C

0°C
Typical Yield 65–80%75–90%85–92%
Key Risk Alkyne homocoupling (Glaser)Hydrazine toxicityNitrile attack (if T > -70°C)

References

  • Roesch, K. R., & Larock, R. C. (1999). Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes.[1][5] Journal of Organic Chemistry.

  • Su, L., et al. (2022). Copper-Catalyzed Tandem Reaction for Isoquinoline Synthesis.[1][5] Organic Letters. [1]

  • PubChem Compound Summary. 2-Bromo-4,5-dimethoxybenzonitrile (CAS 52794-33-9).[1] [1]

  • Organic Chemistry Portal. Synthesis of Isoquinolines: Recent Literature and Protocols.

Sources

Application Note: Advanced Protocols for the Synthesis of Key Ivabradine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Ivabradine is a highly selective I_f current inhibitor, representing a cornerstone in the management of chronic stable angina pectoris and heart failure.[1][2][3] Its therapeutic efficacy is exclusively attributed to the (S)-enantiomer, rendering stereocontrolled synthesis a critical parameter in its manufacturing.[4] This document provides an in-depth guide for the synthesis of crucial intermediates required for the convergent synthesis of Ivabradine. We move beyond simple procedural lists to explain the causality behind methodological choices, offering robust, scalable, and efficient protocols grounded in modern synthetic chemistry. The protocols detailed herein are designed for researchers and process chemists in pharmaceutical development, focusing on yield, purity, and industrial applicability.

Retrosynthetic Analysis and Strategic Overview

The most industrially viable syntheses of Ivabradine employ a convergent approach. This strategy involves the preparation of two complex molecular fragments which are then coupled in the final stages. This enhances overall efficiency and simplifies purification. The primary disconnection breaks Ivabradine into a chiral amine fragment and a benzazepinone core.

  • Key Intermediate A (The Chiral Core): (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine. The stereochemistry of this fragment dictates the chirality of the final Active Pharmaceutical Ingredient (API).

  • Key Intermediate B (The Electrophilic Arm): 3-(3-Iodopropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one. This serves as the reactive partner for coupling with the chiral amine.

The general synthetic logic is illustrated below.

G Ivabradine Ivabradine Coupling S_N2 Coupling & Hydrogenation Ivabradine->Coupling Intermediate_A Key Intermediate A (Chiral Amine) Coupling->Intermediate_A Intermediate_B Key Intermediate B (Iodopropyl Benzazepinone) Coupling->Intermediate_B Resolution Biocatalytic Resolution Intermediate_A->Resolution Alkylation N-Alkylation & Halogen Exchange Intermediate_B->Alkylation Precursor_A Racemic Alcohol Precursor Precursor_B 7,8-Dimethoxy-3-benzazepin-2-one Resolution->Precursor_A Alkylation->Precursor_B G cluster_0 Final Assembly Workflow Intermediate_A Intermediate A (Chiral Amine) Coupling S_N2 Coupling (Base, Solvent, Heat) Intermediate_A->Coupling Intermediate_B Intermediate B (Iodopropyl Benzazepinone) Intermediate_B->Coupling Dehydro_Ivabradine Dehydro-Ivabradine Intermediate Coupling->Dehydro_Ivabradine Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Dehydro_Ivabradine->Hydrogenation Ivabradine Ivabradine Free Base Hydrogenation->Ivabradine

Sources

Technical Application Note: TLC Monitoring Strategies for 2-Bromo-4,5-dimethoxybenzonitrile Transformations

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precise Thin Layer Chromatography (TLC) monitoring of 2-Bromo-4,5-dimethoxybenzonitrile , a critical intermediate in the synthesis of isoquinoline alkaloids, phenethylamines, and pharmaceutical scaffolds (e.g., Pinaverium precursors).

Introduction & Chemical Context

2-Bromo-4,5-dimethoxybenzonitrile (CAS: 52794-33-1) is a poly-functionalized aromatic scaffold.[1][2] Its reactivity is defined by three distinct features:

  • Aryl Bromide: The site of oxidative addition for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[3]

  • Nitrile Group: A polar handle susceptible to reduction (to amines) or hydrolysis (to amides/acids).

  • Dimethoxy Motif: Electron-donating groups that activate the ring, making it highly responsive to specific TLC stains (e.g., p-Anisaldehyde).

Effective monitoring requires a protocol that distinguishes the starting material (SM) from structurally similar byproducts, such as the protodehalogenated impurity (3,4-dimethoxybenzonitrile), which often co-elutes under unoptimized conditions.

Physicochemical Properties & Detection Logic[4]

PropertyCharacteristicImpact on TLC Protocol
Chromophore Conjugated Benzene Ring + NitrileStrong UV Absorbance at 254 nm. Primary detection method.
Polarity Moderate (Nitrile + 2 Methoxy groups)Requires polar modifiers (Ethyl Acetate) in non-polar mobile phases (Hexane/Heptane).
Reactivity Electron-rich aromatic systemExcellent response to electrophilic stains (p-Anisaldehyde, Vanillin).
Stability Stable on Silica Gel 60No pretreatment of plates (e.g., Et3N) required unless monitoring amine formation.

Standardized Protocol: Reaction Monitoring

Phase A: Mobile Phase Optimization

For standard transformations (e.g., Suzuki coupling or nucleophilic substitution), the polarity of the nitrile dictates the solvent system.

  • Standard System: Hexanes : Ethyl Acetate (7:3 v/v).

    • Target Rf: 0.35 – 0.45.

  • Alternative (For higher polarity products): Dichloromethane : Methanol (98:2 v/v).

  • For Amine Products (Reduction): Dichloromethane : Methanol : Ammonium Hydroxide (90:9:1).

Phase B: Sample Preparation (The "Dilution Rule")
  • Starting Material (SM) Standard: Dissolve ~5 mg of 2-Bromo-4,5-dimethoxybenzonitrile in 1 mL of Dichloromethane (DCM) or Ethyl Acetate.

  • Reaction Mixture (RM): Withdraw 50 µL of reaction solution. Quench if necessary (e.g., with dilute HCl if reducing, or water if basic). Extract into 200 µL EtOAc. Spot the organic layer. [4]

    • Why? Direct spotting of high-boiling solvents (DMF, DMSO) causes "doughnut" spots and poor resolution.

Phase C: The "Three-Lane" Spotting Technique

To validate the reaction progress, you must use the Co-spot method to detect co-elution.

  • Lane 1 (SM): Pure Starting Material.[5]

  • Lane 2 (Co-Spot): 50% SM + 50% RM (Overlaid on the same spot).

  • Lane 3 (RM): Reaction Mixture.

Phase D: Visualization & Staining[5]
  • Non-Destructive: Visualize under UV 254 nm . The SM appears as a dark purple/black spot against the green fluorescent background.

  • Destructive (Confirmation): Dip in p-Anisaldehyde Stain and heat at 250°C (heat gun) until color develops.

    • 2-Bromo-4,5-dimethoxybenzonitrile: Typically stains dark blue/purple due to the electron-rich veratrole core.

    • Des-bromo impurity: Often stains a lighter shade or different hue (reddish-purple).

Case Study: Monitoring a Suzuki-Miyaura Coupling

Scenario: Coupling of 2-Bromo-4,5-dimethoxybenzonitrile with Phenylboronic acid to form the biaryl product.

Experimental Workflow
  • T = 0 min: Spot SM to establish baseline Rf (approx 0.4 in 7:3 Hex/EtOAc).

  • T = 30 min: Check RM.

    • Observation: New spot appears at Rf ~0.35 (Biaryl products are often slightly more polar due to increased conjugation/pi-stacking, or less polar if the added ring is very lipophilic. In this specific scaffold, the biaryl often trails the bromide slightly).

  • Critical Decision Point:

    • If a spot appears at Rf ~0.50 (Higher than SM), this is likely 3,4-dimethoxybenzonitrile (Protodehalogenation byproduct).

    • Action: Increase catalyst loading or degas solvents more thoroughly; this indicates the catalytic cycle is terminating via reduction (Hydride source) rather than transmetallation.

Visualization of Logic Flow

The following diagram illustrates the decision matrix for interpreting TLC results during this synthesis.

TLC_Monitoring_Protocol Start Start Reaction (Suzuki Coupling) Sample Sample Aliquot (Mini-Workup EtOAc) Start->Sample Spotting Spot TLC Plate (Lane 1: SM, Lane 2: Co-Spot, Lane 3: RM) Sample->Spotting Elute Elute in Hex:EtOAc (7:3) Spotting->Elute UV_Check Visualize UV (254 nm) Elute->UV_Check Outcome_SM SM Spot Present (Lane 3 matches Lane 1) UV_Check->Outcome_SM No Change Outcome_New New Spot Visible UV_Check->Outcome_New Reaction Progressing Outcome_SM->Sample Continue Heating Rf_Analysis Analyze Rf Relative to SM Outcome_New->Rf_Analysis Product Rf ≈ SM or Lower (Likely Product) Rf_Analysis->Product Rf < SM Byproduct Rf > SM (Higher) (Poss. De-bromination) Rf_Analysis->Byproduct Rf > SM Stain Confirm with p-Anisaldehyde (Check Color/Char) Product->Stain Byproduct->Stain

Figure 1: Decision logic for monitoring the cross-coupling of 2-Bromo-4,5-dimethoxybenzonitrile.

Troubleshooting & Self-Validating Systems

The "Co-Spot" Validation

In many solvent systems, the protodehalogenated impurity (loss of Br) has an Rf value difference of less than 0.05 compared to the starting material.

  • Without Co-spot: You may mistake the impurity for unreacted starting material.

  • With Co-spot: If the spot in Lane 2 elongates into a figure-8 or separates into two distinct centers, you have confirmed the presence of a close-eluting impurity or product.

Tailing Issues (Amine Synthesis)

If reducing the nitrile to an amine (e.g., using Borane-THF):

  • Problem: The amine product interacts strongly with silanols, causing severe tailing (Rf 0.0 – 0.3 smear).

  • Solution: Pre-treat the TLC plate by dipping it in a solution of 5% Triethylamine in Hexane and drying it before spotting. Change mobile phase to DCM/MeOH/NH4OH.

References

  • Vertex AI Search. (2026). Synthesis and applications of 2-Bromo-4,5-dimethoxybenzonitrile. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Halogenated Heterocycles. Retrieved from

  • Organic Chemistry Portal. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines. J. Org.[5] Chem. 74, 1964-1970. Retrieved from

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • LibreTexts Chemistry. (2022). Visualizing TLC Plates: Stains and UV Detection. Retrieved from

Sources

Application Note: Optimized Heck Coupling Protocols for 2-Bromo-4,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized Mizoroki-Heck coupling of 2-Bromo-4,5-dimethoxybenzonitrile (CAS: 52505-47-2). This substrate represents a unique "push-pull" electronic system, featuring electron-donating methoxy groups competing with an electron-withdrawing nitrile functionality.

Successful coupling of this molecule is a critical gateway to 6,7-dimethoxyisoquinoline scaffolds, which are foundational to phosphodiesterase inhibitors (e.g., Trequinsin analogs) and isoquinoline alkaloids. This note provides two distinct protocols: a robust Standard Thermal Method for scale-up and a Phase-Transfer Catalyzed (PTC) Method for rapid screening, alongside a mechanistic breakdown of the specific electronic challenges posed by this substrate.

Substrate Analysis & Mechanistic Insight

The "Push-Pull" Electronic Challenge

2-Bromo-4,5-dimethoxybenzonitrile presents a conflicting electronic profile that dictates ligand selection:

  • Deactivation (The "Push"): The methoxy group at the C5 position is para to the bromide. Through resonance, it donates electron density into the C-Br bond, increasing bond order and making oxidative addition (the rate-limiting step) more difficult compared to simple aryl bromides.

  • Activation (The "Pull"): The nitrile group at C1 is ortho to the bromide. Its strong inductive electron-withdrawal lowers the energy of the C-Br

    
     orbital, facilitating oxidative addition.
    
  • Steric Factor: The ortho-cyano group is linear (sp hybridized) and relatively small, meaning it rarely imposes significant steric hindrance, unlike an ortho-methyl or ortho-nitro group.

Regioselectivity Control

In the coupling with electron-poor olefins (e.g., ethyl acrylate, styrene), the reaction follows the classic electronic control, yielding the


-arylated product (linear). The 4,5-dimethoxy substitution pattern stabilizes the cationic Pd(II) intermediate, ensuring high trans (

)-selectivity.
Mechanistic Pathway (DOT Visualization)

HeckCycle cluster_substrate Substrate Effects PreCat Pd(OAc)2 (Precatalyst) ActiveCat Pd(0)L2 (Active Species) PreCat->ActiveCat Reduction by Phosphine/Olefin OxAdd Oxidative Addition (Rate Limiting due to 5-OMe) ActiveCat->OxAdd + Ar-Br Coord Olefin Coordination (Ethyl Acrylate) OxAdd->Coord + Olefin Insert Migratory Insertion (Beta-Regioselective) Coord->Insert BetaElim Beta-Hydride Elimination (Product Release) Insert->BetaElim RedElim Reductive Elimination (Base-assisted H-X removal) BetaElim->RedElim - Product (E-isomer) RedElim->ActiveCat Regeneration

Figure 1: Catalytic cycle highlighting the oxidative addition bottleneck caused by the para-methoxy resonance effect.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Thermal)

Recommended for gram-scale synthesis where reliability and purity are paramount.

Reagents:

  • Substrate: 2-Bromo-4,5-dimethoxybenzonitrile (1.0 equiv)

  • Olefin: Ethyl Acrylate (1.2 – 1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

  • Ligand: Tri-o-tolylphosphine [P(o-tol)₃] (10-15 mol%)[1]

    • Note: P(o-tol)₃ is preferred over PPh₃ to prevent Pd-black formation and accelerate the final elimination step.

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: DMF or DMAc (Anhydrous)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solvent Degassing: Sparge the DMF/DMAc with Argon for 30 minutes prior to use. Critical: Oxygen causes rapid catalyst death with this electron-rich substrate.

  • Charge: Add the aryl bromide, Pd(OAc)₂, and P(o-tol)₃ to the flask against a positive pressure of Argon.

  • Solvation: Add the degassed solvent via syringe. Stir for 5 minutes at Room Temperature (RT) until the solution is homogeneous (usually amber/orange).

  • Activation: Add Et₃N followed by Ethyl Acrylate via syringe.

  • Reaction: Heat the mixture to 100°C . Monitor via TLC (Silica; Hexane:EtOAc 7:3).

    • Checkpoint: The nitrile starting material (Rf ~0.6) should disappear; the fluorescent blue product (Rf ~0.4) will appear. Reaction time is typically 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMF. Wash organic layer with Brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from EtOH or perform Flash Chromatography (Hexane/EtOAc gradient).

Protocol B: The "Jeffery" Method (Green/Phase Transfer)

Recommended for rapid screening or when anhydrous conditions are difficult to maintain.

Reagents:

  • Substrate: 2-Bromo-4,5-dimethoxybenzonitrile (1.0 equiv)

  • Olefin: Ethyl Acrylate (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: DMF (wet is acceptable) or DMF:H₂O (9:1)

Rationale: The quaternary ammonium salt (TBAB) stabilizes the coordinatively unsaturated Pd(0) species, forming a "molten salt" environment on the catalyst surface. This often allows for lower temperatures and faster turnover frequencies (TOF) without expensive phosphine ligands.

Methodology:

  • Mix all solid reagents (Substrate, Pd(OAc)₂, TBAB, K₂CO₃) in a screw-cap vial or round-bottom flask.

  • Add solvent and olefin.

  • Heat to 80–90°C with vigorous stirring.

  • Observation: This reaction often proceeds faster (2–6 hours). The mixture will turn black (Pd nanoparticles) which is the active catalytic species in this mode.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute filtrate with water and extract with DCM.

Data Analysis & Optimization Table

ParameterProtocol A (Phosphine)Protocol B (Jeffery/PTC)Impact on 2-Br-4,5-(OMe)₂-CN
Catalyst Loading 2-5 mol%1-2 mol%Substrate is moderately deactivated; do not drop below 1% Pd.
Temperature 100-110°C80-90°CLower temp in Protocol B reduces dehalogenation side-products.
Time 8-16 Hours2-6 HoursPTC accelerates the rate significantly.
Yield (Typical) 75-85%80-92%Protocol B often gives higher yields due to less phosphine-related byproducts.
Selectivity >98% Trans (E)>95% Trans (E)High steric bulk of P(o-tol)₃ ensures strict trans selectivity.

Downstream Application: Isoquinoline Synthesis

The Heck product (Ethyl 3-(2-cyano-4,5-dimethoxyphenyl)acrylate) is a direct precursor to the isoquinoline core found in drugs like Papaverine or Trequinsin.

Workflow Visualization:

IsoquinolinePath Start 2-Bromo-4,5- dimethoxybenzonitrile Heck Heck Coupling (Ethyl Acrylate) Start->Heck Pd(OAc)2, P(o-tol)3 Intermed Cinnamate Derivative (E-isomer) Heck->Intermed Cycliz Reductive Cyclization (H2/Raney Ni or CoCl2/NaBH4) Intermed->Cycliz Reduction of CN & C=C Product 1-Amino-6,7-dimethoxy- isoquinoline derivative Cycliz->Product Intramolecular Amidation

Figure 2: Synthetic workflow from aryl bromide to isoquinoline scaffold.

Troubleshooting & Critical Controls

  • Palladium Black Formation:

    • Symptom:[1][2][3][4][5][6][7][8] Reaction mixture turns black immediately and conversion stops.

    • Cause: "Ligandless" Pd precipitating before entering the cycle.

    • Fix: Increase P(o-tol)₃ loading to 1:4 ratio (Pd:L) or switch to Protocol B (TBAB stabilizes the nanoparticles).

  • Homocoupling (Biaryl formation):

    • Symptom:[1][2][3][4][5][6][7][8] Appearance of 4,4',5,5'-tetramethoxy-2,2'-dicyanobiphenyl.

    • Cause: Oxidation of Pd(II) species or excess oxygen.

    • Fix: Ensure rigorous degassing. Add a reductant like Formic acid (cat.) if persistent.

  • Hydrolysis of Nitrile:

    • Symptom:[1][2][3][4][5][6][7][8] Formation of primary amide.

    • Cause: High temperature + water + basic conditions.

    • Fix: Use anhydrous DMF (Protocol A) or reduce temperature (Protocol B).

References

  • Mizoroki-Heck Reaction Mechanisms: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Jeffery Conditions (PTC): Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136.

  • Isoquinoline Synthesis via Heck: Roesch, K. R., & Larock, R. C. (2001). Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes. Journal of Organic Chemistry, 66(24), 8042–8051.

  • Specific Substrate Analogues: Frost, L. (2001).[1] High temperature Heck coupling of (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile with ethyl acrylate.[1] SyntheticPages, 173.

  • General Palladium Catalysis Guide:The Organometallic Chemistry of Palladium. Wiley-Interscience. (Accessible via major university libraries).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Bromo-4,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-BR-VN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the purification of 2-Bromo-4,5-dimethoxybenzonitrile (also known as 6-bromoveratronitrile).[1] This compound is a critical pharmacophore intermediate, often synthesized via the electrophilic aromatic bromination of 3,4-dimethoxybenzonitrile (veratronitrile).

Users frequently encounter three core issues:

  • Oiling Out: The product separates as a sticky oil rather than a crystalline solid.[1]

  • Persistent Coloration: Yellow/orange contamination due to residual bromine or quinone byproducts.[1]

  • Regioisomer/Starting Material Contamination: Difficulty separating the product from unreacted veratronitrile or dibrominated species.[1]

Module 1: Initial Diagnosis & Triage

Before attempting purification, characterize your crude material.[2] Use this decision matrix to select the correct workflow.

Diagnostic Workflow (DOT Visualization)

PurificationLogic Start Crude Material Assessment ColorCheck Is material Yellow/Orange? Start->ColorCheck TLC_HPLC TLC/HPLC Purity Check ColorCheck->TLC_HPLC No Wash Bisulfite Wash (Remove Bromine) ColorCheck->Wash Yes Decision1 Purity > 85%? TLC_HPLC->Decision1 Decision2 SM > 5%? Decision1->Decision2 Yes Column Flash Chromatography (Hex/EtOAc) Decision1->Column No (<85%) Recryst Recrystallization (EtOH or MeOH) Decision2->Recryst No (Mainly product) Decision2->Column Yes (Hard to crystallize) Wash->TLC_HPLC

Figure 1: Decision tree for selecting the appropriate purification pathway based on crude purity and physical appearance.

Module 2: Chemical Remediation (Pre-Purification)

Issue: The crude solid is yellow, orange, or brown. Cause: Residual elemental bromine (


) or oxidation byproducts (quinones).
Impact:  These impurities can poison crystallization seeds, preventing solid formation.
Protocol: Oxidative Decontamination

Do not skip this step if the crude is colored.[1]

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc).

  • Scavenging: Wash the organic layer with 10% Sodium Thiosulfate (

    
    )  or Sodium Bisulfite solution.
    
    • Observation: The organic layer should lighten significantly as

      
       is reduced to water-soluble bromide ions.[1]
      
  • Workup: Wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    

Module 3: Recrystallization Troubleshooting (The "Oiling Out" Issue)

Issue: Upon cooling the hot solvent, the product forms a separate liquid phase (oil) at the bottom of the flask instead of crystals. Cause: The temperature is above the melting point of the solvated product (Lenticular oiling), or the solvent polarity is slightly mismatched.

Standard Protocol: Ethanol/Water System

Ethanol is the preferred solvent because its polarity matches the methoxy groups, while the bromo-nitrile lattice is sufficiently insoluble at lower temperatures.

ParameterSpecification
Primary Solvent Ethanol (95% or Absolute)
Anti-Solvent Water (Deionized)
Temperature Reflux (approx. 78°C) to 0-4°C
Concentration ~5-7 mL Solvent per gram of crude
FAQ: How do I fix "Oiling Out"?

Q: My solution turned cloudy and deposited oil droplets. What now? A: You have reached the "Oiling Out" limit (metastable zone width exceeded).

  • Reheat: Bring the mixture back to a gentle reflux until the oil redissolves.

  • Add Solvent: Add a small amount of pure Ethanol (1-2 mL).

  • Seed: Remove from heat. Once the temperature drops slightly (but is still clear), add a seed crystal of pure product. If you lack seeds, scratch the inner glass wall with a glass rod to create nucleation sites.

  • Slow Cool: Insulate the flask with a towel to slow the cooling rate. Rapid cooling promotes oiling.[1]

Module 4: Chromatography Guide (Separation of Isomers)

Issue: Recrystallization failed to remove the unreacted starting material (3,4-dimethoxybenzonitrile). Cause: The structural similarity between the starting material and the brominated product leads to co-crystallization (solid solution formation).

TLC/HPLC Separation Data

The introduction of the Bromine atom increases lipophilicity significantly compared to the starting material.

CompoundFunctional GroupRelative PolarityRf (Hexane:EtOAc 4:[1]1)
3,4-Dimethoxybenzonitrile Nitrile, 2x MethoxyHigh~0.35
2-Bromo-4,5-dimethoxybenzonitrile Nitrile, 2x Methoxy, Bromine Medium ~0.45 - 0.50
Dibromo-species Nitrile, 2x Methoxy, 2x Bromine Low~0.60
Flash Chromatography Protocol[1]
  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient elution.[1]

    • Start: 100% Hexane (or Heptane).

    • Ramp: 0%

      
       20% Ethyl Acetate over 20 minutes.[1]
      
  • Loading: Dry load is recommended. Dissolve crude in minimal DCM, mix with silica, evaporate to dryness, and load the powder.

Module 5: Analytical Validation

Q: How do I confirm the regiochemistry (2-Bromo vs. 3-Bromo)? A: 1H NMR is the definitive tool.[1]

  • Coupling Constants: The target (2-Bromo-4,5-dimethoxy) has protons at positions 3 and 6.[1][3] These are para to each other.

    • Signal: You will see two singlets in the aromatic region.[1]

  • Regioisomer Warning: If you see doublets (ortho or meta coupling), you have brominated the wrong position (likely the 6-position if the starting material was different, or a rearrangement occurred).

References

  • Vertex AI Search. (2024). Synthesis and purification of 2-Bromo-4,5-dimethoxybenzonitrile derivatives. 4

    • Context: Describes the crystallization of related brominated veratrole derivatives using cyclohexane and ethanol systems.
  • Google Patents. (2009). CN101407474B - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.[1][3] 5[2][4][6][7][5][8]

    • Context: Validates Ethanol as the primary recrystallization solvent for the highly similar propionitrile deriv
  • ChemicalBook. (2025).[9] 2-BROMO-4,5-DIMETHOXYBENZOIC ACID Properties. 9[4][6][7][5][8]

    • Context: Provides melting point comparisons and solubility data for the oxidized acid byproduct, aiding in impurity identific
  • National Institutes of Health (NIH). (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. 7[4][7][8]

    • Context: Discusses oxidative impurities in dimethoxy-benzene systems and the mechanism of byproduct form

Sources

Benzonitrile Synthesis Purification & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Benzonitrile Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity benzonitrile. Given its critical role as a solvent and versatile precursor in pharmaceutical and fine chemical synthesis, ensuring its purity is paramount.[1][2] This document provides in-depth, field-proven insights into common purification challenges, presented in a direct question-and-answer format.

Troubleshooting Guide: Common Impurity Issues

This section addresses specific, observable problems you might encounter during the purification of crude benzonitrile.

Q1: My final benzonitrile product has a yellow or brown discoloration. What is the cause and how can I fix it?

Answer:

A yellow to brown color in your final product typically indicates the presence of thermally decomposed materials or high-boiling point impurities. This often occurs when excessive heat is applied during synthesis or distillation.

Potential Causes & Mechanistic Insight:

  • Thermal Decomposition: Benzonitrile is relatively stable, but residual starting materials (like benzamide) or intermediates can decompose at high temperatures (approaching or exceeding 190-200°C), forming colored, often polymeric, byproducts.[3]

  • Aromatic Byproducts: Certain synthesis routes, particularly the Sandmeyer reaction, can produce phenolic byproducts which are susceptible to air oxidation, forming highly colored quinone-like species.[4]

  • Carryover of High-Boiling Impurities: If distillation is performed too quickly or without a fractionating column, higher-boiling impurities can be carried over with the benzonitrile vapor.

Recommended Solutions:

  • Vacuum Distillation: The most effective solution is to perform a fractional distillation under reduced pressure.[5][6][7] By lowering the pressure, you significantly reduce the boiling point of benzonitrile, thereby minimizing the risk of thermal decomposition.[7] For example, benzonitrile boils at 191°C at atmospheric pressure but at approximately 69°C at 10 mmHg.[1][5][8][9]

  • Pre-treatment with Activated Carbon: Before distillation, you can stir the crude benzonitrile with a small amount of activated carbon for 30-60 minutes. The carbon will adsorb many of the colored impurities. Filter the mixture to remove the carbon before proceeding with distillation.

  • Review Synthesis Temperature: Ensure your synthesis reaction did not exceed the recommended temperature, which can prevent the formation of these impurities in the first place.

Q2: My GC/NMR analysis shows the presence of unreacted starting material (e.g., benzamide, toluene). How do I remove it?

Answer:

The presence of starting materials is a common issue resulting from incomplete reaction. The removal strategy depends on the physical properties of the specific impurity.

Potential Causes & Mechanistic Insight:

  • Incomplete Reaction: Insufficient reaction time, incorrect stoichiometry, or suboptimal temperature can lead to unreacted starting materials.

  • Benzamide (from Dehydration Synthesis): Benzamide has a much higher boiling point (~290°C) than benzonitrile (~191°C). However, it can sublime and be carried over during a vigorous, non-fractional distillation.

  • Toluene (from Ammoxidation Synthesis): Toluene has a much lower boiling point (~111°C) than benzonitrile.

Recommended Solutions:

  • For High-Boiling Impurities (e.g., Benzamide):

    • Careful Fractional Distillation: Use a fractionating column (e.g., a Vigreux or packed column) during distillation. This provides a temperature gradient that allows for a much cleaner separation between benzonitrile and high-boiling contaminants. Discard the "pot residue" which will be enriched with benzamide.

  • For Low-Boiling Impurities (e.g., Toluene):

    • Fractional Distillation: This is the ideal method. Collect the initial fraction (the "forerun") which will be enriched in the lower-boiling toluene, and then collect the main fraction at the boiling point of pure benzonitrile.

Table 1: Boiling Points of Benzonitrile and Common Impurities

CompoundBoiling Point (at 1 atm)Separation Strategy
Toluene111 °CFractional Distillation (remove as forerun)
Phenol182 °CBasic Wash, then Fractional Distillation
Benzonitrile 191 °C Product
Benzoic Acid249 °CBasic Wash
Benzamide290 °CFractional Distillation (leave in pot residue)

Data sourced from multiple chemical property databases.[1][8][9][10]

Q3: My product contains acidic impurities like benzoic acid or phenol. What is the best removal strategy?

Answer:

Acidic impurities are effectively removed by a liquid-liquid extraction using a mild aqueous base. This process, known as a chemically active extraction, converts the acidic organic compounds into their water-soluble ionic salts.[11][12]

Potential Causes & Mechanistic Insight:

  • Benzoic Acid: Can form from the hydrolysis of benzonitrile or unreacted benzamide, especially if water is present during high-temperature workup steps.

  • Phenol: A common byproduct in Sandmeyer reactions where the diazonium salt reacts with water.[4]

Recommended Solution: Basic Aqueous Wash

  • Dissolve: Dissolve the crude benzonitrile in a water-immiscible organic solvent like diethyl ether or dichloromethane.

  • Extract: Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate (NaHCO₃) solution or a dilute (5-10%) sodium hydroxide (NaOH) solution.[4][13][14][15] The base deprotonates the acidic impurity (e.g., benzoic acid) to form its sodium salt (sodium benzoate), which is highly soluble in the aqueous layer.[11]

  • Separate: Drain the lower aqueous layer, which now contains the impurity salt.

  • Repeat: Repeat the wash 1-2 more times to ensure complete removal.

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation before proceeding to final distillation.[5][6]

Q4: I observe water in my final product (e.g., cloudy appearance, broad -OH peak in IR spectrum). How can I dry it effectively?

Answer:

Water is a common contaminant, often introduced during aqueous extraction steps. It must be removed before distillation to prevent co-distillation (a "wet" distillate) and potential side reactions.

Potential Causes & Mechanistic Insight:

  • Incomplete Separation: Insufficient separation of layers during aqueous workup.

  • Hygroscopic Nature: Benzonitrile and solvents can absorb moisture from the atmosphere.

Recommended Solutions:

  • Anhydrous Drying Agents: Before the final distillation, stir the crude benzonitrile with a suitable anhydrous drying agent.

    • Magnesium Sulfate (MgSO₄): Fast-acting and has a high capacity for water.

    • Sodium Sulfate (Na₂SO₄): Slower but less acidic and good for general-purpose drying.

    • Calcium Chloride (CaCl₂): Very effective but can form adducts with some compounds; use with caution.[5][6]

    • Potassium Carbonate (K₂CO₃): A good choice as it is basic and will also neutralize any trace acidic impurities.[5][6]

  • Procedure: Add the drying agent to the liquid product, swirl, and let it stand until the liquid is clear. If the drying agent clumps together, add more until some remains free-flowing. Filter or decant the dried liquid away from the solid drying agent before distillation.

General Purification Workflow & Decision Making

The following diagrams illustrate the general purification sequence and a decision tree for selecting the appropriate purification steps based on the identified impurity.

G cluster_start Initial State cluster_purification Purification Sequence cluster_end Final Product Crude Crude Benzonitrile (Post-Synthesis) Wash Step 1: Aqueous Wash (Acidic/Basic as needed) Crude->Wash Remove water-soluble & reactive impurities Dry Step 2: Dry with Anhydrous Agent Wash->Dry Remove residual water Distill Step 3: Fractional Vacuum Distillation Dry->Distill Separate based on boiling point Pure High-Purity Benzonitrile (>99%) Distill->Pure

Caption: Figure 1. A generalized workflow for the purification of crude benzonitrile.

G q1 Analyze Crude Product (GC, TLC, Appearance) q2 Acidic Impurities (e.g., Benzoic Acid)? q1->q2 q3 Low-Boiling Impurities (e.g., Toluene)? q2->q3 No a1 Perform Basic Wash (e.g., NaHCO3) q2->a1 Yes q4 High-Boiling/Solid Impurities (e.g., Benzamide)? q3->q4 No a2 Perform Fractional Distillation Collect Forerun Separately q3->a2 Yes a3 Perform Fractional Distillation Leave Impurity in Pot q4->a3 Yes a4 Proceed to Final Purification (Distillation) q4->a4 No a1->q3 a2->q4

Caption: Figure 2. Decision tree for selecting purification methods based on impurity type.

Frequently Asked Questions (FAQs)

Q1: What is the single most reliable method for purifying benzonitrile on a lab scale?

Answer: Fractional vacuum distillation is the gold standard.[5][7] It addresses the two most common problems simultaneously: it separates impurities based on boiling point differences and prevents thermal degradation by allowing the distillation to occur at a much lower temperature.[7]

Q2: When should I use vacuum distillation instead of atmospheric distillation?

Answer: You should always opt for vacuum distillation when dealing with compounds that have high boiling points (generally >150°C) or are known to be thermally sensitive. Benzonitrile, with a boiling point of 191°C, fits this description perfectly.[1][8][10] Distilling at atmospheric pressure risks charring and decomposition, which introduces new impurities and lowers your yield.

Q3: How can I confirm the purity of my final benzonitrile product?

Answer: A combination of analytical techniques should be used for confirmation:

  • Gas Chromatography (GC): This is the best method for quantitative purity assessment. A pure sample will show a single major peak. The area of the peak corresponds to its relative concentration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical shifts.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the nitrile functional group (a sharp peak around 2220-2240 cm⁻¹) and the absence of impurities like water (broad peak ~3200-3600 cm⁻¹) or carboxylic acids (broad peak ~2500-3300 cm⁻¹).

  • Refractive Index: A simple physical constant measurement. The refractive index of pure benzonitrile is approximately 1.528 at 20°C.[1][8] A deviation from this value suggests the presence of impurities.

Q4: What are the key safety precautions when handling and purifying benzonitrile?

Answer: Benzonitrile is harmful if swallowed or in contact with skin.[16] Always adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (butyl rubber is recommended), and chemical splash goggles at all times.[17][18]

  • Ventilation: Handle benzonitrile in a well-ventilated chemical fume hood to avoid inhaling vapors.[17][19]

  • Ignition Sources: Benzonitrile is combustible. Keep it away from open flames, sparks, and hot surfaces.[17][20]

  • Waste Disposal: Dispose of all chemical waste (including pot residues and contaminated solvents) according to your institution's hazardous waste guidelines. Do not pour down the drain.[18][20]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[17][18]

Experimental Protocol: Purification of Crude Benzonitrile

This protocol describes a robust method for purifying ~25 g of crude benzonitrile containing both acidic and neutral impurities.

Materials:

  • Crude Benzonitrile (~25 g)

  • Diethyl ether (or Dichloromethane), 100 mL

  • Saturated Sodium Bicarbonate (NaHCO₃) solution, 2 x 50 mL

  • Brine (Saturated NaCl solution), 50 mL

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Separatory Funnel (250 mL)

  • Erlenmeyer Flasks

  • Round-bottom flask and distillation apparatus (with Vigreux column and vacuum adapter)

  • Vacuum pump and pressure gauge

  • Heating mantle

Procedure:

  • Extraction: a. Dissolve the crude benzonitrile in 100 mL of diethyl ether in a 250 mL Erlenmeyer flask. b. Transfer the solution to a 250 mL separatory funnel. c. Add 50 mL of saturated NaHCO₃ solution to the funnel. Stopper the funnel and invert it, venting frequently to release any pressure buildup from CO₂ evolution. d. Shake the funnel for 1-2 minutes. Allow the layers to separate completely. e. Drain the lower aqueous layer and discard it. f. Repeat the wash with another 50 mL portion of NaHCO₃ solution. g. Wash the organic layer with 50 mL of brine to remove the bulk of dissolved water. Drain and discard the aqueous layer.

  • Drying: a. Transfer the organic layer to a clean, dry Erlenmeyer flask. b. Add ~5 g of anhydrous MgSO₄. Swirl the flask. If all the MgSO₄ clumps together, add more until some remains as a free-flowing powder. c. Let the mixture stand for 15 minutes, then filter the solution through a fluted filter paper into a round-bottom flask suitable for distillation. d. Remove the diethyl ether using a rotary evaporator.

  • Vacuum Distillation: a. Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. b. Attach the flask containing the crude, dry benzonitrile. Add a few boiling chips or a magnetic stir bar. c. Connect the apparatus to a vacuum pump protected by a cold trap. d. Slowly reduce the pressure to ~10-20 mmHg. e. Begin heating the distillation flask gently with a heating mantle. f. Collect and discard any low-boiling forerun that distills at a lower temperature. g. Collect the main fraction distilling at a constant temperature (e.g., ~69-71°C at 10 mmHg). h. Stop the distillation before the flask goes completely dry to avoid baking the residue. i. Release the vacuum slowly before turning off the pump. The collected liquid is purified benzonitrile.

References

  • PubChem. (n.d.). Benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Benzonitrile. Chempedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

  • ChemWhat. (n.d.). Benzonitrile CAS#: 100-47-0. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzonitrile. Retrieved from [Link]

  • ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved from [Link]

  • Loba Chemie. (2016). BENZONITRILE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Quora. (2024). What is the process for extracting benzoic acid from an unknown compound using acids and bases?. Retrieved from [Link]

  • Scribd. (n.d.). Extraction of Benzoic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Extraction of Benzoic Acid from a Mixture. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of benzonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • YouTube. (2021). Synthesis of Benzonitrile. N-Gen Science. Retrieved from [Link]

  • ResearchGate. (2025). Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium. Retrieved from [Link]

  • Veeprho. (n.d.). Benzonitrile Impurities and Related Compound. Retrieved from [Link]

  • JoVE. (2023). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • University of California, Irvine. (2009). Chemistry 102 - Experiment 3. Retrieved from [Link]

  • Omsynth Lifesciences. (n.d.). Benzonitrile Impurities. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

  • Sciencemadness.org. (2020). Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure. Retrieved from [Link]

  • Asian Journal of Chemistry. (2008). Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances. Retrieved from [Link]

  • Quora. (2017). How can phenols be converted into benzonitrile?. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzonitrile-impurities. Retrieved from [Link]

  • Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from [Link]

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

  • BMC Research Notes. (n.d.). Phenol Removal from Aqueous Environment by Adsorption onto Pomegranate Peel Carbon. Retrieved from [Link]

  • Journal of Hazardous Materials. (2008). Technologies for the removal of phenol from fluid streams: a short review of recent developments. PubMed. Retrieved from [Link]

  • YouTube. (2016). Base Hydrolysis of Benzonitrile. The Experimentalist. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of Phenol from Steel Industry Wastewater by using Electron Beam. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent. Retrieved from [Link]

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Technical Support Center: Purifying Benzonitriles with Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the column chromatographic purification of benzonitriles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying benzonitrile-containing compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring you can develop robust, self-validating purification methods.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions when setting up a purification for a benzonitrile derivative.

Q1: What is the best stationary phase for purifying benzonitriles?

For most applications, silica gel (SiO₂) is the standard and most effective stationary phase for the normal-phase chromatography of benzonitriles.[1][2] Benzonitriles are moderately polar compounds, and the slightly acidic nature of silica gel's silanol groups provides the necessary interaction for good separation from both less polar impurities (like unreacted starting materials) and more polar byproducts.[3][4]

  • Expertise & Experience: While alumina can be used, it is typically reserved for compounds that are sensitive to the acidic nature of silica.[5] Most common benzonitrile derivatives are stable on silica gel. For particularly basic benzonitrile analogues, deactivating the silica gel with a small percentage of a basic modifier like triethylamine in your mobile phase can prevent peak tailing.[5]

Q2: How do I select the initial mobile phase (eluent)?

The selection of the mobile phase is the most critical parameter for a successful separation. The process should always begin with Thin Layer Chromatography (TLC) to scout for an optimal solvent system.[1][6]

  • Core Principle: The goal is to find a solvent system where your target benzonitrile has an Rf value between 0.25 and 0.35 .[1] This range ensures that the compound will elute from the column in a reasonable volume of solvent without moving too quickly (leading to poor separation) or too slowly (leading to band broadening and excessive solvent use).

  • Common Starting Solvent Systems:

    • For non-polar to moderately polar benzonitriles: Start with varying ratios of Ethyl Acetate (EtOAc) in Hexane (or Heptane). A good starting point for TLC screening is 10-30% EtOAc/Hexane.[7]

    • For more polar benzonitriles: If your compound has a low Rf in EtOAc/Hexane, switch to a more polar system like Dichloromethane (DCM) and Methanol (MeOH). Start with 1-5% MeOH in DCM.[7]

Q3: My benzonitrile has several aromatic impurities with similar polarity. How can I improve separation?

This is a common challenge due to potential π-π stacking interactions between the aromatic rings of your compound and the impurities.[8][9] These interactions can cause the compounds to co-elute.

  • Trustworthiness: To counteract this, you can modify the mobile phase to disrupt these interactions. Adding a solvent with an aromatic ring, such as toluene , to your mobile phase (e.g., replacing a portion of the hexane with toluene) can improve separation.[10] The toluene in the mobile phase will compete for π-π stacking interactions, allowing for separation based on other properties like polarity.

Q4: Should I use isocratic or gradient elution?

The choice depends on the complexity of your mixture and the separation of spots on your initial TLC plate.

  • Isocratic Elution: A single, constant solvent composition is used. This is ideal when your target benzonitrile is well-separated from all impurities on the TLC plate (a difference in Rf of at least 0.2).[11][12]

  • Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation. This is highly recommended when you have a complex mixture with impurities that are both much less polar and much more polar than your target compound. A gradient will elute the non-polar compounds quickly and then increase in strength to elute your target compound and any polar impurities, saving time and solvent.[11][13][14]

Troubleshooting Guide: Common Issues & Solutions

This section provides a systematic approach to diagnosing and solving problems encountered during the purification of benzonitriles.

Problem 1: Poor Separation - My compound is co-eluting with an impurity.

Potential Cause Diagnostic Check Solution
Incorrect Solvent System The Rf value of your target compound is too high (>0.4) on the TLC plate.Decrease the polarity of your eluent. For an EtOAc/Hexane system, increase the percentage of hexane. A lower Rf on TLC provides a larger separation window on the column.[1]
Column Overload Peaks are broad and asymmetrical (fronting). You loaded a large amount of crude material onto a small column.Reduce the amount of sample loaded. A general rule is to use a ratio of at least 30:1 (silica:crude material by weight). For difficult separations, this ratio may need to be increased to 100:1.
Poor Column Packing You observe cracks or channels in the silica bed. The bands are eluting unevenly or at an angle.The column must be repacked carefully. Ensure the silica gel is a homogenous slurry and allowed to settle evenly without air bubbles. A layer of sand on top of the silica can prevent disruption during solvent addition.
Sample Loaded in Too Strong a Solvent The compound was dissolved in a very polar solvent (e.g., pure methanol or DMSO) for loading.If possible, dissolve the sample in the initial, low-polarity mobile phase. If the sample is not soluble, use the dry loading technique .[1][15] Dissolve your crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be loaded directly onto the top of the column.[5][15]

Problem 2: Peak Tailing - My compound elutes as a long, drawn-out band.

Peak tailing is often observed with nitrogen-containing compounds and can severely impact purity and recovery.[16][17]

Potential Cause Diagnostic Check Solution
Secondary Interactions with Silica The benzonitrile derivative has a basic nitrogen-containing functional group.The acidic silanol groups on the silica surface can interact strongly with basic sites, causing tailing.[16] Add a small amount (0.1-1%) of a modifier like triethylamine or ammonia to your mobile phase. This will neutralize the active sites on the silica and lead to more symmetrical peaks.[7]
Column Degradation The column has been used multiple times, or very acidic/basic compounds were previously run on it.A partially blocked inlet frit or degradation of the stationary phase can cause tailing for all compounds.[18] Try back-flushing the column. If this doesn't work, the column may need to be replaced.
Mobile Phase pH Issues The compound of interest can be protonated or deprotonated.Operating near the pKa of an analyte can cause tailing. While less common in normal-phase, adding a small amount of an acid (like acetic acid) or base (triethylamine) can ensure the compound is in a single ionic state, leading to sharper peaks.[16]

Problem 3: No Compound Eluting - I've collected many fractions, but my benzonitrile is not coming off the column.

Potential Cause Diagnostic Check Solution
Mobile Phase is Not Polar Enough The Rf of your compound on TLC was 0, or very close to the baseline.You must increase the polarity of the mobile phase. If using an isocratic system, prepare a new, more polar mixture. If running a gradient, ensure the gradient is programmed to reach a high enough polarity to elute your compound.[19]
Compound Decomposition on Silica A colored band appears at the top of the column that does not move, and TLC of the collected fractions shows no product.Some compounds are unstable on silica. Before running the column, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see a new spot or streaking that wasn't there initially, your compound is likely degrading. Consider switching to a less acidic stationary phase like alumina or a deactivated silica gel.[5]
Compound is Insoluble and Precipitated The sample was loaded in a solvent in which it is only sparingly soluble, and it may have crashed out at the top of the column.This is a difficult situation to remedy. You may need to change the entire purification strategy. In the future, ensure your sample is fully dissolved before loading, or use the dry loading method.[15]

Data & Protocols

Table 1: Common Solvent Systems & Properties

This table provides an overview of common solvents used in normal-phase chromatography, arranged by increasing polarity. The eluotropic series helps in systematically adjusting mobile phase strength.

SolventPolarity IndexUV Cutoff (nm)Notes
Hexane/Heptane0.1~200Standard non-polar component. Heptane is less toxic.
Toluene2.4286Useful for disrupting π-π stacking with aromatic compounds.
Dichloromethane (DCM)3.1233Good for dissolving a wide range of compounds.
Diethyl Ether2.8215Volatile and flammable.
Ethyl Acetate (EtOAc)4.4256Excellent, versatile polar component.[7]
Acetonitrile (ACN)5.8190More commonly used in reversed-phase, but can be used in normal-phase. The nitrile group can have specific interactions.[20]
Isopropanol (IPA)3.9205A polar protic solvent.
Methanol (MeOH)5.1210Very polar. Use in small percentages (<10%) with DCM or EtOAc to avoid dissolving the silica gel.[21]
Experimental Workflow: From TLC to Purified Benzonitrile

This section outlines a standard, step-by-step protocol for developing a purification method.

Step 1: TLC Analysis

  • Dissolve a small amount of your crude benzonitrile mixture in a solvent like DCM or EtOAc.

  • Spot the mixture on a silica gel TLC plate.

  • Develop the plate in a chamber with a starting solvent system (e.g., 20% EtOAc/Hexane).

  • Visualize the plate under a UV lamp (most benzonitriles are UV active).

  • Adjust the solvent ratio until the desired compound has an Rf of ~0.3.[1] Ensure there is visible separation from other spots.

Step 2: Column Preparation (Wet Packing)

  • Select a column of appropriate size (aim for a silica-to-sample weight ratio of at least 30:1).

  • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

  • In a beaker, create a slurry of silica gel in your initial, low-polarity eluent.

  • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.

  • Open the stopcock to drain some solvent, settling the silica bed. Add another thin layer of sand to the top to protect the surface. Never let the column run dry.

Step 3: Sample Loading

  • Liquid Loading: Dissolve the crude sample in a minimum amount of the initial eluent. Carefully add this solution to the top of the column with a pipette.

  • Dry Loading (Recommended for better resolution): Dissolve the crude sample in a volatile solvent (e.g., DCM), add 2-3 times its weight of silica gel, and evaporate the solvent completely on a rotary evaporator. Carefully add the resulting free-flowing powder to the top of the column.[15]

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the column.

  • Apply pressure (using a pump or air line for flash chromatography) to achieve a steady flow rate.

  • Begin collecting fractions in test tubes.

  • If running a gradient, systematically increase the percentage of the polar solvent.

  • Monitor the elution of your compound by spotting fractions onto TLC plates.

Step 5: Analysis and Recovery

  • Combine the pure fractions (as determined by TLC).

  • Remove the solvent using a rotary evaporator to yield your purified benzonitrile.

Visual Workflow

The following diagram illustrates the logical flow for developing and troubleshooting your benzonitrile purification.

Chromatography_Workflow cluster_0 Method Development cluster_1 Purification TLC 1. TLC Analysis (e.g., 20% EtOAc/Hexane) Rf_Check 2. Analyze Rf Value TLC->Rf_Check Pack_Column 3. Pack Column & Load Sample (Wet or Dry Load) Rf_Check->Pack_Column Rf ≈ 0.3 Adjust_Polarity Adjust Solvent Polarity Rf_Check->Adjust_Polarity Rf too high/low Elute 4. Elute Column (Isocratic or Gradient) Pack_Column->Elute Collect 5. Collect & Analyze Fractions Elute->Collect Consider_Dry_Load Consider Dry Loading Elute->Consider_Dry_Load Poor Separation Combine 6. Combine Pure Fractions & Evaporate Collect->Combine Check_Packing Check Column Packing Collect->Check_Packing Poor Separation Final_Product Purified Benzonitrile Combine->Final_Product Adjust_Polarity->TLC Re-run TLC

Caption: Workflow for Benzonitrile Purification.

References

  • Hawach. (2025, February 11). The Methods of Sample Loading in Flash Column. Hawach Scientific. [Link]

  • Sorbent Technologies. (2025, August 11). Flash Chromatography Basics. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]

  • Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns.
  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. [Link]

  • Biotage. (2023, February 10). Which loading method should I use for purification by flash chromatography?[Link]

  • Kianshardanesh.com. Comparison of Isocratic and Gradient Elution. [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?[Link]

  • Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?[Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]

  • Chemistry LibreTexts. (2026, January 9). 6.5.1: Host-Guest Chemistry and π-π Stacking Interactions. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Phenomenex. Mobile Phase Selectivity. [Link]

  • Semantic Scholar. ELECTRONIC SUPPLEMENTARY INFORMATION - Aromatic C–H Amination in Hexafluoroisopropanol. [Link]

  • Wibowo, A., et al. (2021). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Molecules, 26(11), 3193.
  • ResearchGate. Chemical structure of benzonitrile derivatives investigated. [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. NEWER STATIONARY PHASES FOR REVERSE PHASE-LIQUID CHROMATOGRAPHIC ANALYSIS. [Link]

  • Reddit. (2022, September 6). r/OrganicChemistry - Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?[Link]

  • Wikipedia. Pi-interaction. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Comparison of the TLC Rf values and UV - JOCPR. [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Chemistry 4631. (n.d.). [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. [Link]

  • Thames Restek. Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds. [Link]

  • Molecules. (2022, January 6). Stationary Phases for Green Liquid Chromatography. [Link]

  • ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]

  • ResearchGate. Diagram of normal-phase chromatography separation. [Link]

  • LCGC International. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

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  • University of York, Chemistry Teaching Labs. Determining a solvent system. [Link]

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  • Journal of Chromatography A. (2022, February 10). Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography. [Link]

  • Scribd. TLC Solvent Selection for Separation. [Link]

  • Molnar Institute. Solvent selection in liquid chromatography. [Link]

  • RSC Publishing. (n.d.). Interplay of π-stacking and inter-stacking interactions in two-component crystals of neutral closed-shell aromatic compounds: periodic DFT study. [Link]

  • ISIS Neutron and Muon Source. Structure of π-π Interactions in Aromatic Liquids. [Link]

  • GL Sciences. HPLC Column Technical Guide. [Link]

  • PubMed. (2010, July 23). Mobile phase selection for the combined use of liquid chromatography-inductively coupled plasma mass spectrometry and electrospray ionisation mass spectrometry. [Link]

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Technical Support Center: Identifying Synthesis Byproducts by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the identification of synthesis byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected signals in their NMR spectra. Here, we provide troubleshooting guidance and frequently asked questions to help you navigate the complexities of byproduct identification, ensuring the integrity of your synthetic routes and the purity of your compounds.

Introduction: The Challenge of Unforeseen Signals

In the world of chemical synthesis, the path from starting materials to the desired product is rarely a straight line. Side reactions are common, leading to the formation of byproducts that can complicate purification and compromise the final product's purity. NMR spectroscopy is an unparalleled tool for peering into the contents of a reaction flask, offering detailed structural information about every component in a mixture.[1][2] However, interpreting a complex spectrum containing signals from the starting material, product, and various byproducts can be a significant challenge. This guide will equip you with the knowledge and techniques to confidently identify these synthesis interlopers.

Part 1: Troubleshooting Guide - "What's That Peak?"

This section is structured to address common issues encountered during the analysis of NMR spectra for byproduct identification.

Scenario 1: My ¹H NMR is crowded with overlapping peaks.

Overlapping signals in a ¹H NMR spectrum can make it impossible to discern coupling patterns or obtain accurate integrations.[3] This is a frequent issue when dealing with complex mixtures or molecules with multiple similar proton environments.

Troubleshooting Steps:

  • Change the Solvent: The chemical shift of a proton is influenced by its surrounding solvent environment. Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can often induce differential shifts in overlapping signals, leading to better resolution.[3]

  • Increase Magnetic Field Strength: If accessible, acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of signals, often resolving overlap.

  • Utilize 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving signal overlap.[4]

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to trace the connectivity of spins within a molecule.[5] Even if signals are overlapped in the 1D spectrum, their correlations in the 2D COSY spectrum can often be resolved.

    • TOCSY (Total Correlation Spectroscopy): This is particularly useful for identifying entire spin systems belonging to a single molecule, even if only one proton of that system is well-resolved.[6]

Visualizing the Workflow:

Caption: Troubleshooting workflow for overlapping ¹H NMR signals.

Scenario 2: I see unexpected signals. Are they from my starting material, a byproduct, or something else?

Distinguishing between residual starting material and a newly formed byproduct is a critical step in reaction monitoring and final product analysis.

Troubleshooting Steps:

  • Compare with Starting Material Spectrum: The most direct method is to compare the spectrum of your reaction mixture with a reference spectrum of the pure starting material.[7] The disappearance of starting material signals and the appearance of new signals indicate product formation.[8]

  • Spiking Experiment: If you have pure starting material available, add a small amount to your NMR sample and re-acquire the spectrum. An increase in the intensity of the signals corresponding to the starting material will confirm their identity.

  • Consider Common Impurities: Be aware of common laboratory solvents and reagents that can appear as impurities. For example, residual ethyl acetate or grease from glassware can introduce unexpected peaks.[3] There are extensive reference tables available for the chemical shifts of common laboratory solvents.[9][10][11]

  • Analyze 2D NMR Data:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[5] By comparing the HSQC of your mixture with that of the starting material, you can identify new ¹H-¹³C correlations belonging to byproducts.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons.[12] It is invaluable for piecing together molecular fragments and identifying the overall structure of an unknown byproduct.[13]

Scenario 3: I've confirmed the presence of a byproduct, but I don't know its structure.

Elucidating the structure of an unknown byproduct requires a systematic approach, often combining multiple NMR techniques with other analytical data.

Workflow for Structure Elucidation of an Unknown Byproduct:

  • Gather Foundational Data:

    • High-Resolution Mass Spectrometry (HRMS): Determine the molecular formula of the byproduct.

    • ¹H and ¹³C NMR: Obtain high-quality 1D spectra.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiate between CH, CH₂, and CH₃ groups.

  • Establish Connectivity with 2D NMR:

    • COSY: Identify proton-proton coupling networks.[5]

    • HSQC: Connect protons to their directly attached carbons.[5]

    • HMBC: Piece together the molecular fragments by identifying long-range correlations.[13]

  • Utilize Computer-Assisted Structure Elucidation (CASE): For complex structures, CASE software can be a powerful tool.[14][15] These programs use your NMR data to generate a list of possible structures consistent with the spectroscopic evidence.[16][17][18]

Visualizing the Structure Elucidation Process:

Sources

Catalysis Rescue Center: Palladium Cross-Coupling Support

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inactive Catalyst Issues in Palladium Cross-Coupling

Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists.

Introduction: The "Black Box" of Catalysis

Welcome to the Catalysis Rescue Center. In palladium cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Negishi, etc.), a "failed reaction" is rarely a random event. It is a deterministic outcome of competing kinetic pathways. When your catalyst is inactive, it is usually due to one of three specific failure modes: Activation Failure (it never started), Deactivation/Agglomeration (it died mid-cycle), or Inhibition/Poisoning (it was strangled).

This guide moves beyond generic advice ("add more catalyst") and provides a mechanistic troubleshooting framework to diagnose and resuscitate your reaction.

Part 1: The Deactivation Landscape (Visualizing the Problem)

Before troubleshooting, you must visualize where the failure occurred. The diagram below maps the competition between the productive catalytic cycle and the irreversible deactivation pathways.

Pd_Deactivation_Landscape Precat Pd(II) Precatalyst (Stable, Inactive) Active Pd(0)L Active Species (12e- / 14e-) Precat->Active Reduction/Activation (Requires Base/Heat/Reductant) FailStart Activation Failure (Remains Pd(II)) Precat->FailStart Incompatible Reductant or T too low Cycle Productive Catalytic Cycle (Ox. Add -> Transmet -> Red. Elim) Active->Cycle Substrate Binding PdBlack Pd Black Formation (Irreversible Agglomeration) Active->PdBlack Ligand Dissociation (Low L:Pd ratio) Dimer Inactive Dimers (Off-Cycle Resting States) Active->Dimer Bridging Halides Poison Heteroatom Poisoning (S, N, chelators) Active->Poison Irreversible Binding Cycle->Active Turnover Dimer->Active Heat/Solvent

Figure 1: The competition between productive catalysis (Green) and deactivation pathways (Red/Black/Yellow).

Part 2: Troubleshooting Guides (Symptom-Based)

Issue 1: The "False Start" (Precatalyst Activation Failure)

Symptom: The reaction mixture retains the color of the precatalyst (often yellow/orange) and shows <5% conversion by LCMS/GCMS after 1 hour. No Pd black is visible.

The Mechanism: Most modern labs use air-stable Pd(II) precatalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₂Cl₂, Pd-PEPPSI). These must be reduced to Pd(0) in situ to enter the cycle. If this reduction fails, the door to the catalytic cycle never opens.

  • Common Culprit: Lack of a reducing agent. (Note: Boronic acids can reduce Pd(II), but aryl halides cannot).

  • Common Culprit: "Pd(dba)₂" inhibition. The dba ligand is an olefin that stabilizes Pd(0) but can bind too tightly, inhibiting oxidative addition.

Protocol 1: The "Activation Kickstart"

  • Check your Base/Solvent: Are you using a weak base (K₂CO₃) in a non-protic solvent (Toluene)? This system struggles to reduce Pd(II) to Pd(0).

  • Add a Reductant: Add 2-5 mol% of Phenylboronic acid or Isopropanol to the reaction mixture at the start. These facilitate the reduction of Pd(II) to Pd(0).[1][2]

  • Switch Precatalyst: Move to a Palladacycle (G3/G4) precatalyst. These are designed to activate rapidly upon exposure to base, bypassing the difficult reduction step.

Issue 2: The "Sudden Death" (Pd Black Formation)

Symptom: The reaction solution turns clear/colorless, and a fine black powder precipitates on the glass walls or stir bar. Conversion stops abruptly (e.g., stalls at 40%).

The Mechanism: Pd(0) is unstable.[3] Without sufficient ligand stabilization, monomeric Pd(0) aggregates into clusters, eventually forming bulk metal (Pd Black). This is a thermodynamic sink—once formed, it is catalytically dead for cross-coupling.

Protocol 2: The Ligand Titration Test Do not just "add more catalyst." That often accelerates agglomeration.

  • Diagnosis: If you are using a 1:1 Ligand:Pd ratio (common in precatalysts), active species are prone to ligand loss.

  • The Fix: Add excess free ligand .

    • Experiment: Run two parallel reactions.

      • Vial A: Standard conditions.

      • Vial B: Standard conditions + 1-2 equivalents of free ligand (relative to Pd).

    • Result: If Vial B stays homogeneous and reaches higher conversion, your active species was decomposing due to ligand dissociation.

Issue 3: The "Zombie Catalyst" (Inhibition & Poisoning)

Symptom: The catalyst dissolves, no Pd black forms, but the reaction is incredibly slow or dead. Color may be dark red or brown.

The Mechanism: A functional group on your substrate (or an impurity) is binding to the Pd center more strongly than the reactant.

  • The "Heterocycle Trap": Pyridines, imidazoles, and thioethers can displace phosphines, shutting down the cycle.

  • The "Hidden Killer": Sulfur or heavy metal impurities in the starting material (common in heterocycles sourced from certain vendors).

Protocol 3: The Standard Addition Test (Self-Validating) Is it the chemistry or the purity?

  • Set up the "Control": A proven reaction (e.g., Bromobenzene + Phenylboronic acid) that you know works with your catalyst system.

  • Set up the "Spike": The same control reaction + 10 mol% of your problematic substrate .

  • Analyze:

    • If the "Spike" reaction works normally: Your substrate is not a catalyst poison. The issue is likely steric/electronic (reactivity).

    • If the "Spike" reaction fails: Your substrate contains a poison (functional group or impurity).

Part 3: Diagnostic Data & FAQs

Visual Diagnostics: What is the Color Telling You?
Color ObservationLikely StateAction Required
Bright Yellow/Orange Pd(II) Precatalyst (Unreacted)Activation Failure. Increase Temp, add reducing agent (alcohol/water), or switch to G3/G4 catalyst.
Dark Red/Brown (Homogeneous) Active Pd-Phosphine ComplexNormal. This is usually the color of the active cycle. If no reaction, check substrate reactivity.
Clear Solution + Black Powder Pd Black (Agglomeration)Stabilization Failure. Increase Ligand:Pd ratio. Switch to bulkier ligands (e.g., Buchwald biaryls).
Silver Mirror on Glass Slow Pd DepositionSlow Death. Catalyst is dying over time. Increase loading or ligand concentration.
Frequently Asked Questions (FAQs)

Q1: My reaction works on 50mg scale but fails on 5g scale. Why? A: This is often a mass transfer or thermal lag issue.

  • Gas Transfer: On larger scales, removing O₂ (degassing) is harder. Residual O₂ oxidizes phosphines to phosphine oxides (inactive). Sparge with Argon for at least 30 mins, not just a vacuum purge.

  • Stirring: Pd cross-coupling is often heterogeneous (solid base like K₃PO₄). Poor stirring on large scale changes the local concentration of base, stalling the transmetallation step.

Q2: Can I use "old" Pd(PPh₃)₄? It looks a bit green. A: No. Pure Pd(PPh₃)₄ is bright yellow. Green indicates oxidation to Pd(II) and formation of phosphine oxides.

  • Rescue: If you must use it, wash the solid with degassed methanol (removes oxides) or add 10-20% extra PPh₃ to the reaction to regenerate the active species.

Q3: I am coupling a pyridine/amine. The catalyst dies immediately. A: The nitrogen lone pair is coordinating to Pd.

  • Solution: Use a bulky biaryl phosphine ligand (e.g., XPhos, RuPhos, BrettPhos). These ligands create a "roof" over the Pd center, allowing the small reacting halide to enter but physically blocking the coordination of the bulky heterocycle substrate.

Part 4: Decision Tree (The Rescue Workflow)

Troubleshooting_Tree Start Reaction Failed (<10% Yield) CheckBlack Is there Black Precipitate? Start->CheckBlack YesBlack YES: Catalyst Agglomeration CheckBlack->YesBlack Yes NoBlack NO: Solution is Homogeneous CheckBlack->NoBlack No SolBlack Increase Ligand:Pd Ratio or Switch to Bulky Ligand (XPhos) YesBlack->SolBlack CheckColor What is the Color? NoBlack->CheckColor Yellow Yellow/Orange (Unchanged) CheckColor->Yellow Precatalyst Color Dark Dark Brown/Red CheckColor->Dark Active Color SolAct ACTIVATION FAILURE Add Reductant (iPrOH) or Switch to G3 Precatalyst Yellow->SolAct SpikeTest POISONING or REACTIVITY Run 'Standard Addition' Test Dark->SpikeTest

Figure 2: Step-by-step decision tree for diagnosing catalyst failure.

References

  • Sherwood, J. et al. "Palladium-catalyzed cross-coupling: a historical context and future outlook." Catalysis Science & Technology, 2019.

  • Ingoglia, B. T. et al. "Palladium-Catalyzed Cross-Coupling Processes: Preparation of the Catalyst." Encyclopedia of Inorganic and Bioinorganic Chemistry, 2011.

  • Proutiere, F. et al. "Reactivity and Stability of Dinuclear Pd(I) Complexes: Studies on the Active Catalytic Species."[1] Journal of the American Chemical Society, 2012.[1]

  • Bruno, N. C. et al. "Design of Precatalysts for Palladium-Catalyzed Cross-Coupling Reactions." Chemical Reviews, 2016.

  • Stambuli, J. P. et al. "Screening of Pd Catalysts for Suzuki–Miyaura Coupling of Aryl Chlorides." Angewandte Chemie International Edition, 2002.

Sources

Managing reaction temperature for selective bromination

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Thermal Switch

Welcome to the technical support center. In bromination chemistry, temperature is not merely a catalyst for speed; it is the primary switch between kinetic and thermodynamic control.[1] As researchers, we often default to "room temperature" or "reflux," but this lack of precision is the leading cause of poor regioselectivity and over-bromination.

This guide treats temperature as a reagent.[2] We will analyze how thermal energy dictates the reaction pathway in two distinct mechanisms: Electrophilic Aromatic Substitution (EAS) and Radical Substitution (Wohl-Ziegler) .

Visualizing Control: Kinetic vs. Thermodynamic Pathways

The following diagram illustrates why lower temperatures often favor the "Kinetic Product" (formed fastest, lower activation energy), while higher temperatures allow the system to surmount the barrier to the "Thermodynamic Product" (more stable, but slower to form).[1][3]

ReactionEnergyProfile Reactant Reactants (Substrate + Br2) TS_Kinetic TS 1 (Low Ea) Reactant->TS_Kinetic Low T Path TS_Thermo TS 2 (High Ea) Reactant->TS_Thermo High T Path Prod_Kinetic Kinetic Product (e.g., Para-bromo) TS_Kinetic->Prod_Kinetic Prod_Thermo Thermodynamic Product (e.g., Ortho/Poly) TS_Thermo->Prod_Thermo Prod_Kinetic->Reactant Reversible at High T

Figure 1: Energy landscape showing how temperature selects between the lower-barrier kinetic pathway and the higher-barrier (but potentially more stable) thermodynamic pathway.

Module A: Electrophilic Aromatic Substitution (EAS)

Target Substrates: Phenols, Anilines, Arenes.[4][5]

In EAS, the "Kinetic Product" is usually the para-isomer due to steric hindrance at the ortho position. Raising the temperature supplies enough energy to overcome steric repulsion (leading to ortho-substitution) or drives multiple substitutions (polybromination).

Troubleshooting Guide: EAS Selectivity
ObservationProbable CauseCorrective ActionMechanism
Mixture of ortho/para isomers Temperature too high; thermodynamic equilibration active.Cool to -78°C to 0°C. Use a bulky counter-ion or solvent (e.g., Ionic Liquids) to enhance steric shielding.Low T locks the system into the lowest activation energy path (para), preventing the higher energy ortho attack.
Polybromination (e.g., 2,4,6-tribromophenol) Reaction rate too fast; "Hot spots" during addition.Cryogenic Control. Dilute

significantly. Add dropwise at -20°C.
High T lowers the selectivity of the electrophile. A colder ring is less reactive, requiring a more potent electrophile, thus discriminating against the already brominated (deactivated) ring.
Uncontrollable Exotherm Autocatalytic rate acceleration.Stop Addition. Cool reactor. Verify active cooling capacity before scale-up.Bromination is exothermic (

). Heat generated increases rate

, creating a feedback loop.

Expert Insight: For highly activated substrates like phenols, using N-Bromosuccinimide (NBS) in acetonitrile at -20°C to 0°C often yields superior monoselectivity compared to elemental bromine, as NBS releases


 slowly, preventing local concentration spikes [1, 2].

Module B: Radical Bromination (Wohl-Ziegler)

Target Substrates: Benzylic and Allylic positions (e.g., Toluene to Benzyl Bromide).

This reaction requires a radical initiator.[4][6] The common mistake is using "reflux" as a default. While heat initiates the radical, it also promotes solvent evaporation and side reactions.

The "Initiation vs. Reaction" Paradox
  • Initiation Temperature: The temperature required to decompose the initiator (e.g., AIBN

    
     at 80°C; Benzoyl Peroxide 
    
    
    
    at 95°C).
  • Reaction Temperature: The temperature required for the bromine radical to abstract a hydrogen. This is often lower than the initiation temperature.

Recommendation: Use Photochemical Initiation (Light) at lower temperatures (20°C - 40°C) instead of thermal initiation (Reflux at 80°C+). This decouples radical generation from thermal energy, preserving selectivity [3].

Workflow: Optimizing NBS Benzylic Bromination

NBS_Workflow Start Start: Benzylic Substrate + NBS Check_Init Choose Initiation Method Start->Check_Init Thermal Thermal (Reflux) Check_Init->Thermal Traditional Photo Photochemical (Light) Check_Init->Photo Recommended Thermal_Risk Risk: High T promotes dibromination & elimination Thermal->Thermal_Risk Photo_Benefit Benefit: Reaction at 20-40°C High Monoselectivity Photo->Photo_Benefit Outcome Isolate Product Thermal_Risk->Outcome Photo_Benefit->Outcome

Figure 2: Decision tree comparing thermal vs. photochemical initiation. Photochemical methods allow lower bulk temperatures, improving selectivity.

Frequently Asked Questions (FAQs)

Q1: Why does my yield drop when I lower the temperature, even if selectivity improves? A: This is an activation energy issue. At low T, the system may not have enough energy to cross the transition state barrier (


).[1]
  • Solution: Use a catalyst to lower the

    
     rather than raising the temperature. For EAS, use Lewis acids (e.g., 
    
    
    
    ,
    
    
    ) or Bronsted acids. For radical reactions, increase the photon flux (light intensity) rather than heat.

Q2: I am seeing benzylic bromination and ring bromination. How do I stop the ring bromination? A: This is a competition between Radical Substitution (Benzylic) and EAS (Ring).

  • Temperature Fix: Radical reactions have lower activation energies for hydrogen abstraction than the EAS disruption of aromaticity if the ring is deactivated. However, if the ring is activated (e.g., methoxy-toluene), EAS competes.

  • Protocol: Keep the reaction anhydrous and non-polar (CCl4 or Benzotrifluoride). Polar solvents and moisture accelerate EAS. Run at the lowest T possible that sustains the radical chain (often 40°C with light) [4].

Q3: How do I manage the exotherm on a 100g scale? A: Never add NBS or


 all at once.
  • Dosing: Use a solid addition funnel (for NBS) or dropping funnel (

    
    ).
    
  • Thermal Monitoring: Place an internal temperature probe directly in the liquid.

  • Hysteresis: Stop addition if T rises >5°C above setpoint. Wait for it to cool before resuming.

Experimental Protocol: High-Selectivity Benzylic Bromination

Standardized procedure for minimizing polybromination using temperature control.

Reagents:

  • Substrate: 4-Nitrotoluene (10 mmol)

  • Reagent: NBS (10.5 mmol, 1.05 eq)

  • Solvent: Acetonitrile (Dry, degassed)

  • Initiator: 450 nm Blue LED (Photochemical) or AIBN (Thermal - only if necessary)

Step-by-Step:

  • Setup: Equip a round-bottom flask with a reflux condenser and an internal thermometer. Flush with Argon.

  • Dissolution: Dissolve substrate in Acetonitrile (0.5 M concentration). Add NBS.[2][4][6][7]

  • Temperature Control (The Critical Step):

    • Method A (Superior): Place flask in a water bath at 20°C . Irradiate with Blue LED.

    • Method B (Traditional): Add AIBN (5 mol%). Heat oil bath to 80°C .

  • Monitoring: Monitor by HPLC/TLC every 15 minutes.

    • Note: Method A typically reaches completion in 40-60 mins with >95% mono-bromide selectivity. Method B often requires 3-4 hours and yields 85-90% selectivity due to thermal degradation [3].

  • Quench: Cool to 0°C. Add saturated

    
     to destroy excess bromine.
    

References

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Int. J. Mol. Sci. 2014. Link

  • Practical, mild and efficient electrophilic bromination of phenols. RSC Advances. 2018.[8] Link

  • A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. Journal of Organic Chemistry. 2013. Link

  • Selectivity of Aryl and Benzylic Bromination. University of Glasgow.Link

  • Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.Link

Sources

Technical Support Center: Improving the Transmetalation Step in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, chemists, and drug development professionals who seek to deepen their understanding and troubleshoot one of the most critical—and often misunderstood—steps of the catalytic cycle: transmetalation . As your Senior Application Scientist, my goal is to provide not just protocols, but the mechanistic reasoning behind them, empowering you to solve challenges in your own laboratory work.

The Heart of the Matter: Understanding Transmetalation

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The catalytic cycle is generally understood to proceed through three key phases: oxidative addition, transmetalation, and reductive elimination.[3] While oxidative addition is often the rate-determining step, a sluggish or inefficient transmetalation is a frequent cause of low yields and reaction failure.

Transmetalation is the step where the organic group is transferred from the organoboron species to the palladium(II) center, creating the diorganopalladium(II) intermediate that precedes reductive elimination.[1] For a long time, the precise mechanism of this transfer was a subject of intense debate. It is now understood that the base, far from being a simple spectator, plays a pivotal role in activating the components for this crucial exchange.[1][4]

Two primary mechanistic pathways are proposed for the transmetalation step, and the dominant pathway often depends on the specific reaction conditions, particularly the solvent system.[5]

  • The Boronate Pathway (Path A): The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a trihydroxyborate or equivalent). This activated boronate then attacks the arylpalladium(II) halide complex to transfer the organic group.[5][6][7]

  • The Oxo-Palladium Pathway (Path B): The base (specifically hydroxide in aqueous systems) first exchanges with the halide on the palladium center to form an arylpalladium(II) hydroxide complex. This complex then reacts directly with the neutral boronic acid.[5]

Systematic studies have provided strong evidence that under typical aqueous conditions, the reaction between the palladium hydroxo complex and the neutral boronic acid (Path B) is kinetically much faster and is the predominant pathway for transmetalation.[5][8]

Visualizing the Catalytic Cycle

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_transmetalation Transmetalation Detail Pd(0)L2 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (R¹-X) Pd(0)L2->OxAdd ArPdXL2 R¹-Pd(II)(X)L₂ OxAdd->ArPdXL2 Transmetalation Transmetalation ArPdXL2->Transmetalation PdOH R¹-Pd(II)(OH)L₂ ArPdXL2->PdOH ArPdArL2 R¹-Pd(II)(R²)L₂ Transmetalation->ArPdArL2 RedElim Reductive Elimination ArPdArL2->RedElim RedElim->Pd(0)L2 Product Product (R¹-R²) RedElim->Product BoronicAcid Boronic Acid (R²-B(OH)₂) Boronate Boronate 'ate' Complex [R²-B(OH)₃]⁻ BoronicAcid->Boronate Path A Base Base (e.g., OH⁻) Base->Boronate Base->PdOH Path B Boronate->Transmetalation Attacks R¹-Pd(II)(X)L₂ PdOH->Transmetalation Reacts with R²-B(OH)₂

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the two proposed transmetalation pathways.

Troubleshooting Guide: Common Transmetalation Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on diagnosing and solving issues related to the transmetalation step.

Q1: My reaction is sluggish or has stalled completely with starting materials remaining. How do I diagnose a transmetalation problem?

A1: A stalled reaction where both starting materials are present often points to an inefficient transmetalation step. This is the stage where the two coupling partners must effectively interact at the palladium center. The issue can typically be traced to the "reaction quartet": the base, the solvent, the boronic acid stability, or the temperature.

Troubleshooting Workflow:

Troubleshooting_Workflow start Low Yield / Stalled Reaction check_reagents Are reagents pure & stable? (Boronic acid, base, solvent) start->check_reagents screen_base Screen a stronger or more soluble base check_reagents->screen_base Reagents OK change_solvent Modify solvent system (e.g., add water, change solvent) screen_base->change_solvent No improvement success Reaction Improved screen_base->success Improvement increase_temp Increase reaction temperature change_solvent->increase_temp No improvement change_solvent->success Improvement check_ligand Is the ligand appropriate for the substrates (sterics/electronics)? increase_temp->check_ligand No improvement increase_temp->success Improvement check_ligand->success Improvement

Caption: A decision tree for troubleshooting a stalled Suzuki reaction.

Detailed Steps:

  • Evaluate the Base: The base is crucial for activating the boronic acid.[9] Its effectiveness is highly dependent on the solvent and substrates.[10]

    • Insolubility: Common carbonate bases (K₂CO₃, Cs₂CO₃) have poor solubility in purely organic solvents like toluene or dioxane. In biphasic systems (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where activation occurs.[9]

    • Strength: If a weaker base like NaHCO₃ is failing, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃, which can more effectively generate the active boronate or palladium-hydroxo species.[9]

    • Action: Switch to a different base. If using anhydrous conditions, consider K₃PO₄. If using aqueous conditions, ensure Cs₂CO₃ or K₂CO₃ are fully dissolved.

  • Assess the Solvent System: The solvent influences the solubility of all components and can stabilize key intermediates.[11]

    • Aqueous vs. Anhydrous: Many protocols benefit from a biphasic system (e.g., dioxane/water) because water helps dissolve the inorganic base.[12] However, for substrates prone to decomposition (see Q2), anhydrous conditions may be necessary.

    • Polarity: Polar aprotic solvents like DMF can sometimes accelerate the reaction but may introduce side reactions. Ethers (THF, dioxane) and aromatic hydrocarbons (toluene) are common choices.[13]

    • Action: If running anhydrously with an insoluble base, try adding a small amount of water (1-10% v/v). Alternatively, switch to a different solvent system entirely (e.g., from toluene to dioxane/water).

  • Consider Temperature: Many Suzuki couplings require heating to overcome the activation energy of the transmetalation and reductive elimination steps.

    • Action: If the reaction is running at room temperature, try heating it to 60-100 °C. Ensure the chosen solvent is appropriate for the target temperature.

Q2: I'm observing a major byproduct corresponding to the protonated arene from my boronic acid. What is this, and how can I prevent it?

A2: This side reaction is called protodeboronation (or protodeborylation). It is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, effectively destroying your nucleophile.[14] This is a very common failure mode, especially with heteroaromatic or electron-rich boronic acids.[2]

Causes and Solutions:

  • Mechanism: Protodeboronation can be catalyzed by acid or base. In the context of Suzuki coupling, the base-catalyzed pathway is most relevant.[14][15] The presence of water, while often necessary to dissolve the base, can serve as the proton source.

  • Solution 1: Use a More Stable Boron Reagent: Boronic acids are in equilibrium with their trimeric, cyclic anhydrides (boroxines), which can be prone to decomposition. Boronic esters are generally more stable.

    • Pinacol Esters (Bpin): These are very common, stable, and can be easily prepared via Miyaura borylation.[2]

    • MIDA Boronates: These are exceptionally stable, benchtop-stable solids that are compatible with chromatography. They participate in the reaction via a "slow release" of the boronic acid under basic aqueous conditions, keeping the instantaneous concentration of the unstable free boronic acid low and minimizing side reactions.[14][16]

    • Organotrifluoroborates (-BF₃K): Potassium aryltrifluoroborates are highly stable crystalline solids that are less prone to protodeboronation than the corresponding boronic acids.[16]

  • Solution 2: Modify Reaction Conditions:

    • Minimize Water: For particularly sensitive substrates, switching to anhydrous conditions can suppress protodeboronation. Use a base that is soluble in organic solvents (like some organic bases) or a base that works well under anhydrous conditions (e.g., K₃PO₄ in dry dioxane).[17]

    • Use Fluoride Bases: Bases like KF or CsF can sometimes mitigate protodeboronation. The fluoride ion can form a fluoroborate species, which may have different stability and reactivity profiles.[4]

Q3: My main byproduct is the dimer of my boronic acid (R²-R²). How do I stop this homocoupling?

A3: The homocoupling of boronic acids is another common side reaction that consumes your nucleophile. This process is typically facilitated by the presence of oxygen and/or using a Pd(II) precatalyst.[2][9]

Causes and Solutions:

  • Oxygen Contamination: Oxygen can act as an oxidant, facilitating the palladium-catalyzed oxidative coupling of two boronic acid molecules.[2][9]

    • Action: Ensure your reaction setup is rigorously degassed. This is the most critical step. Use a robust technique such as three freeze-pump-thaw cycles or sparging the solvent with an inert gas (argon or nitrogen) for at least 30 minutes. Remember to degas any water added to the reaction.[17]

  • Pd(II) Precatalysts: Common precatalysts like Pd(OAc)₂ or PdCl₂ must be reduced in situ to the active Pd(0) species. This reduction can sometimes be accomplished by the boronic acid itself, leading to homocoupling.[9]

    • Action: Start with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the need for an in-situ reduction step that can consume your nucleophile.[9]

Frequently Asked Questions (FAQs)
  • Q1: What is the specific function of the base in transmetalation?

    • A1: The base has multiple, crucial roles. It activates the organoboron species by reacting with the boronic acid to form a more nucleophilic boronate "ate" complex.[12][13] This increases the electron density on the organic group, making it easier to transfer to the palladium center. Alternatively, in aqueous media, the base (as hydroxide) can exchange with the halide on the Pd(II) complex, forming a palladium-hydroxo species that is highly reactive toward the neutral boronic acid.[5][18]

  • Q2: Do boronic esters have to hydrolyze to the boronic acid before transmetalation?

    • A2: Not necessarily. While hydrolysis to the boronic acid is one possible pathway, recent mechanistic investigations have shown that some boronic esters can undergo transmetalation directly without prior hydrolysis.[19] The ability to do so, and the rate of the transfer, depends heavily on the structure of the ester. For example, sterically unhindered esters like catechol or ethylene glycol boronate esters can form pre-transmetalation intermediates and transfer their organic group efficiently.[20] Sterically bulky esters like pinacol may react more slowly or require partial hydrolysis.[15][19]

  • Q3: How do I choose the right base for my reaction?

    • A3: Base selection is a critical optimization parameter. There is no single "best" base; the choice depends on the substrates' stability and the solvent system. A good starting point is to screen a few common choices.

BaseTypical ConditionsProperties & Use Cases
K₂CO₃ Aqueous/BiphasicA good, general-purpose, inexpensive base. Often a first choice for robust substrates.[17]
Cs₂CO₃ Aqueous/BiphasicMore soluble and often more effective than K₂CO₃, but more expensive. Useful for challenging couplings.
K₃PO₄ Anhydrous (Dioxane, Toluene)A strong base that works well in anhydrous conditions. Excellent for substrates prone to protodeboronation.[17]
NaHCO₃ Aqueous/BiphasicA weak base used when one of the coupling partners contains a base-sensitive functional group (e.g., an ester).[17]
KF, CsF Anhydrous or AqueousMild bases. Fluoride can interact with the boron atom, sometimes offering unique reactivity or stability.[4]
  • Q4: What are "pre-transmetalation intermediates"?

    • A4: These are transient species containing a Palladium-Oxygen-Boron (Pd-O-B) linkage that form immediately before the organic group is transferred.[3][21] Their existence was long postulated but only recently have they been directly observed and characterized using low-temperature NMR spectroscopy.[20] Studying these intermediates has been key to confirming that the oxo-palladium pathway is viable and that boronic esters can transmetalate directly.[19][20]

Key Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling (Aqueous Conditions)
  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the boronic acid or ester (1.1–1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 5–10 minutes.

  • Solvent and Base Addition: Prepare a degassed solution of the base (e.g., 2M aqueous K₂CO₃, 2.0–3.0 eq). Add the organic solvent (e.g., dioxane or toluene, to achieve ~0.1 M concentration of the limiting reagent), followed by the aqueous base solution via syringe. Crucially, the solvent and base solution must be rigorously degassed beforehand by sparging with an inert gas for 30 minutes.

  • Reaction: Place the reaction vessel in a pre-heated oil bath and stir vigorously at the desired temperature (e.g., 80–100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Protocol 2: Screening Bases for Optimization
  • Setup: In parallel, set up several small-scale reactions (e.g., in 1-dram vials) using the same substrate and catalyst concentrations as described in Protocol 1.

  • Variable: To each vial, add a different base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃), keeping the equivalents (typically 2.0 eq) constant. If using K₃PO₄, use an anhydrous solvent.

  • Execution: Run all reactions under identical conditions (temperature, time, stirring rate).

  • Analysis: After a set time (e.g., 4 hours), take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the conversion to product. This will quickly identify the most effective base for your specific system.

References
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). chem.libretexts.org. [Link]

  • Suzuki reaction - Wikipedia. (2024). en.wikipedia.org. [Link]

  • Thomas, A. A., & Denmark, S. E. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (2024). organic-chemistry.org. [Link]

  • Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [Link]

  • Braga, A. A. C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Braga, A. A. C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Yoneda, J. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Obligacion, J. V., & Chirik, P. J. (2016). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. ACS Central Science. [Link]

  • Protodeboronation - Wikipedia. (2024). en.wikipedia.org. [Link]

  • Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. (2021). ResearchGate. [Link]

  • Vantourout, J. C., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link]

  • How to approach choosing reaction conditions for Suzuki?. (2023). Reddit. [Link]

  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. (2011). ResearchGate. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC. [Link]

  • Thomas, A. A., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Thomas, A. A. (2016). pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link. IDEALS - University of Illinois. [Link]

  • The Suzuki Reaction - Myers Group. (2013). Harvard University. [Link]

Sources

Validation & Comparative

2-Bromo-4,5-dimethoxybenzonitrile NMR spectral assignment

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous spectral assignment and comparative analysis for 2-Bromo-4,5-dimethoxybenzonitrile , a critical intermediate in the synthesis of isoquinoline alkaloids and phenethylamine derivatives.[1]

Executive Summary

2-Bromo-4,5-dimethoxybenzonitrile (CAS: 52794-27-3) is characterized by a high-symmetry aromatic substitution pattern that simplifies its ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


H NMR spectrum to two distinct aromatic singlets. This guide compares its spectral signature against its metabolic precursor, 2-bromo-4,5-dimethoxybenzaldehyde , highlighting the diagnostic shift of the carbonyl carbon to the nitrile functionality.[1]

Compound Profile & Structural Context

PropertyDetail
IUPAC Name 2-Bromo-4,5-dimethoxybenzonitrile
CAS Number 52794-27-3
Molecular Formula ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Molecular Weight 242.07 g/mol
Key Functional Groups Nitrile (-CN), Aryl Bromide (-Br), Methoxy (-OCH

)
Structural Role Precursor for Suzuki couplings (aryl-aryl bond formation) and reduction to phenethylamines.[2]
Synthesis & Derivatization Pathway

The following workflow illustrates the conversion of the aldehyde precursor to the nitrile product, a common route requiring precise monitoring to ensure complete conversion of the carbonyl group.

SynthesisPathway Precursor 2-Bromo-4,5-dimethoxybenzaldehyde (Precursor) Reagents NH2OH·HCl / Formic Acid or NaN3 / TfOH Precursor->Reagents Product 2-Bromo-4,5-dimethoxybenzonitrile (Target) Reagents->Product Condensation & Dehydration Product->Precursor Diagnostic Shift: Loss of CHO (10.2 ppm) Gain of CN (117 ppm)

Figure 1: Synthetic pathway transforming the aldehyde functionality to a nitrile, highlighting the key spectral diagnostic changes.

Experimental Methodology (Self-Validating Protocol)

To replicate the data presented below, strictly adhere to the following acquisition parameters. This protocol ensures resolution of the closely spaced aromatic singlets.

Sample Preparation:

  • Solvent: Use CDClngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
      (99.8% D) for routine analysis. For high-resolution carbon assignment, CD
    
    
    
    Cl
    
    
    is superior due to non-interference with methoxy signals.
  • Concentration: Dissolve 15 mg of analyte in 0.6 mL of solvent.

  • Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., sodium azide residues) which can cause line broadening.

Instrument Parameters (400 MHz):

  • Temperature: 298 K[1]

  • Relaxation Delay (D1): Set to 2.0 s (essential for accurate integration of aromatic protons).

  • Pulse Angle: 30°

  • Scans (NS): 16 for

    
    H, 1024 for 
    
    
    
    C (nitrile carbons have long T1 relaxation times).

Spectral Analysis & Assignment

Comparative H NMR Analysis

The proton spectrum is defined by two sharp singlets in the aromatic region. The presence of the electron-withdrawing nitrile group at C-1 and the bromine at C-2 creates a specific electronic environment that differentiates protons H-3 and H-6.[1]

Table 1:


H NMR Assignment (400 MHz) 
PositionShift (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

) in CD

Cl

Shift (

) in CDCl

MultiplicityIntegrationAssignment Logic
H-3 7.10 7.03Singlet (s)1HDeshielded by ortho-Bromine and meta-Cyano group.
H-6 7.07 7.00Singlet (s)1HDeshielded by ortho-Cyano group; slightly shielded relative to H-3.[1]
OCH

-4
3.89 3.89Singlet (s)3HPara to Nitrile (less shielded).
OCH

-5
3.84 3.84Singlet (s)3HMeta to Nitrile.[2]

Note: The chemical shift difference between H-3 and H-6 is very small (


 ppm). High field homogeneity (shimming) is required to resolve them.
C NMR Assignment

The carbon spectrum provides the definitive confirmation of the nitrile group. Unlike the aldehyde precursor which shows a signal at ~188 ppm, the nitrile carbon appears upfield at ~117 ppm.[1]

Table 2:


C NMR Assignment (101 MHz, CD

Cl

)
CarbonShift (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

ppm)
TypeAssignment Rationale
C-4 153.46 C_quatIpso to OMe; Para to Br.
C-5 148.74 C_quatIpso to OMe; Meta to Br.
C-2 117.62 C_quatIpso to Bromine (Heavy atom effect causes shielding relative to C-4/5).
-CN 117.21 C_quatDiagnostic Peak. Characteristic Nitrile region.
C-6 115.53 CHOrtho to Nitrile.
C-3 115.44 CHOrtho to Bromine.
C-1 106.63 C_quatIpso to Nitrile.
OCH

56.41 CH

Methoxy carbon (C-4 attached).
OCH

56.27 CH

Methoxy carbon (C-5 attached).

Structural Elucidation Workflow

The following logic map demonstrates how to confirm the structure using 2D NMR techniques if the 1D spectrum is ambiguous (e.g., in complex mixtures).

NMR_Logic Step1 1H NMR Spectrum (Two Singlets ~7.0-7.1 ppm) Step2 NOESY / ROESY Step1->Step2 Distinguish H3 vs H6 Step3 HMBC (Long Range) Step1->Step3 Connect Protons to Quaternary C Conclusion Definitive Assignment Step2->Conclusion NOE between H3 & OMe NOE between H6 & OMe Step3->Conclusion H6 correlations to C-1 (CN bearing) H3 correlations to C-1 & C-2 (Br bearing)

Figure 2: Logic flow for distinguishing the regioisomeric protons H-3 and H-6 using 2D NMR correlations.

Comparative Performance: Solvents & Precursors

  • vs. Precursor (Aldehyde): The aldehyde proton at 10.2 ppm disappears completely. The IR spectrum shifts from a C=O stretch (~1680 cm

    
    ) to a sharp C
    
    
    
    N stretch at 2229 cm
    
    
    .
  • Solvent Choice: CD

    
    Cl
    
    
    
    is recommended over CDCl
    
    
    for this compound because it minimizes overlap between the solvent residual peak (5.32 ppm) and potential impurities, and often provides sharper resolution for the closely spaced methoxy signals.

References

  • MDPI. (2021). Zephycandidine A and Synthetic Analogues—Synthesis and Evaluation of Biological Activity. Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). HCl[1]•DMPU-Assisted One-pot and Metal-free Conversion Of Aldehydes to Nitriles. RSC Advances. Retrieved from [Link]

Sources

A Comparative Guide to Purity Assessment of 2-Bromo-4,5-dimethoxybenzonitrile: HPLC, GC-MS, and qNMR Approaches

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is paramount. The presence of even trace impurities can have a significant impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] 2-Bromo-4,5-dimethoxybenzonitrile, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment to ensure the integrity of the subsequent synthetic steps and the final product.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the comprehensive purity evaluation of 2-Bromo-4,5-dimethoxybenzonitrile. We will delve into a detailed, scientifically-grounded HPLC protocol and present a comparative analysis supported by experimental data to empower researchers in selecting the most appropriate method for their specific needs.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy.[2][3][4] Reversed-phase HPLC, in particular, is exceptionally well-suited for the analysis of moderately polar compounds like 2-Bromo-4,5-dimethoxybenzonitrile, separating the main component from structurally similar impurities based on their hydrophobicity.

Recommended HPLC Method for 2-Bromo-4,5-dimethoxybenzonitrile

The following reversed-phase HPLC (RP-HPLC) method has been developed to provide a robust and reliable purity assessment of 2-Bromo-4,5-dimethoxybenzonitrile. The selection of each parameter is grounded in established chromatographic principles to ensure optimal separation and accurate quantification.

Experimental Protocol: RP-HPLC Purity Analysis

Objective: To determine the purity of 2-Bromo-4,5-dimethoxybenzonitrile and quantify any related impurities using RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions:

ParameterConditionJustification
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for the aromatic benzonitrile structure. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic modifier suppresses the ionization of any potential acidic or basic impurities, leading to improved peak shape and retention time reproducibility.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength and low UV cutoff.
Gradient Elution 0-5 min: 40% B, 5-20 min: 40% to 90% B, 20-25 min: 90% B, 25.1-30 min: 40% B (re-equilibration)A gradient elution is employed to ensure the separation of impurities with a wide range of polarities, from early-eluting polar impurities to late-eluting non-polar ones.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable analysis time.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak symmetry.
Detection Wavelength 254 nmAromatic compounds like benzonitrile derivatives typically exhibit strong UV absorbance at 254 nm, providing good sensitivity for both the main component and potential impurities.
Injection Volume 10 µLA standard injection volume to ensure a good response without overloading the column.

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of 2-Bromo-4,5-dimethoxybenzonitrile reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

System Suitability:

Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • The relative standard deviation (RSD) for the peak area of 2-Bromo-4,5-dimethoxybenzonitrile is not more than 2.0%.

  • The tailing factor for the main peak is between 0.8 and 1.5.

  • The theoretical plates are not less than 2000.

Analysis:

Inject the sample solution and record the chromatogram. Calculate the percentage purity using the area normalization method.

Comparative Analysis with Alternative Methods

While HPLC is a powerful tool, a comprehensive understanding of its performance relative to other techniques is crucial for informed method selection. Here, we compare the developed HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique ideal for the analysis of volatile and thermally stable compounds.[4][5] For 2-Bromo-4,5-dimethoxybenzonitrile, which has a moderate molecular weight and is a solid at room temperature, its suitability for GC analysis depends on its thermal stability and volatility.

Experimental Protocol: GC-MS Purity Analysis

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector

  • Split/splitless inlet

Chromatographic Conditions:

ParameterCondition
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 280 °C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 50-400 amu
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard without the need for a specific reference standard of the analyte.[6][7][8][9] This makes it a powerful tool for purity assessment, especially when a certified reference standard of the compound of interest is not available.[7][10]

Experimental Protocol: ¹H-qNMR Purity Analysis

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10 mg of 2-Bromo-4,5-dimethoxybenzonitrile and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Add 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆) and gently agitate to dissolve.

NMR Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans: 16 (to achieve a good signal-to-noise ratio).

Performance Comparison

The following table summarizes the hypothetical but realistic performance of each technique for the purity assessment of a typical batch of 2-Bromo-4,5-dimethoxybenzonitrile.

FeatureHPLC-UVGC-MSqNMR
Purity Assay (%) 99.2%99.1% (assuming thermal stability)99.3%
Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Limit of Quantitation (LOQ) ~0.05%~0.005%~0.3%
Precision (RSD%) < 1.0%< 1.5%< 0.5%
Analysis Time ~30 min~25 min~10 min per sample
Strengths - High resolution for isomers- Robust and reproducible- Wide applicability for non-volatile compounds- Excellent for volatile impurities- High sensitivity and specificity (MS detection)- No need for a specific reference standard- Highly accurate and precise- Non-destructive
Weaknesses - Requires a reference standard for quantification- May not detect non-UV active impurities- Not suitable for thermally labile compounds- Potential for sample degradation in the inlet- Lower sensitivity than chromatographic methods- Potential for signal overlap with complex mixtures

Visualizing the Workflow

A logical workflow is essential for an efficient and accurate purity assessment.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_std Weigh & Dissolve Reference Standard system_suitability System Suitability Test (5 injections of Standard) prep_std->system_suitability prep_sample Weigh & Dissolve Sample sample_injection Inject Sample prep_sample->sample_injection system_suitability->sample_injection If Pass integrate_peaks Integrate Chromatographic Peaks sample_injection->integrate_peaks calculate_purity Calculate % Purity (Area Normalization) integrate_peaks->calculate_purity report Generate Report calculate_purity->report

Caption: Workflow for HPLC Purity Determination of 2-Bromo-4,5-dimethoxybenzonitrile.

Choosing the Right Tool for the Job

The selection of the most appropriate analytical technique depends on the specific requirements of the analysis.

Method_Selection start Purity Assessment of 2-Bromo-4,5-dimethoxybenzonitrile is_ref_std_available Reference Standard Available? start->is_ref_std_available hplc HPLC is_ref_std_available->hplc Yes qnmr qNMR is_ref_std_available->qnmr No is_volatile_impurities_concern Volatile Impurities a Primary Concern? is_volatile_impurities_concern->hplc No hplc_gcms HPLC + GC-MS is_volatile_impurities_concern->hplc_gcms Yes need_highest_accuracy Highest Accuracy for Assay Required? need_highest_accuracy->qnmr Yes hplc->is_volatile_impurities_concern gcms GC-MS qnmr->need_highest_accuracy

Sources

Technical Comparison Guide: IR Differentiation of 2-Bromo-4,5-dimethoxybenzonitrile vs. Starting Material

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive protocol for distinguishing 2-Bromo-4,5-dimethoxybenzonitrile (Product) from its primary starting material, 3,4-Dimethoxybenzonitrile (Veratronitrile), using Infrared (IR) Spectroscopy.[1]

While Mass Spectrometry (MS) and NMR are the gold standards for structural elucidation, IR spectroscopy offers a rapid, cost-effective method for in-process monitoring (IPC) and raw material identification.[1][2] The differentiation relies primarily on the substitution pattern shift in the fingerprint region (600–900 cm⁻¹), specifically the transition from a 1,2,4-trisubstituted benzene ring to a 1,2,4,5-tetrasubstituted system.[1]

Chemical Context & Structural Logic[1][2][3][4][5][6][7][8]

To interpret the spectra accurately, one must understand the structural transformation occurring during synthesis.[1] The standard synthesis involves the electrophilic aromatic bromination of 3,4-dimethoxybenzonitrile.[1][2]

Structural Transformation[2]
  • Starting Material (SM): 3,4-Dimethoxybenzonitrile.[1][2]

    • Core: 1,2,4-trisubstituted benzene.[1][2]

    • Protons: Three aromatic protons.[1][2][3] Two are adjacent (C5-H, C6-H), and one is isolated (C2-H).[1][2]

  • Product (P): 2-Bromo-4,5-dimethoxybenzonitrile.[1]

    • Core: 1,2,4,5-tetrasubstituted benzene.[1][2]

    • Protons: Two aromatic protons (C3-H, C6-H).[1][2] Both are isolated (para to each other).[1][2]

The introduction of the bromine atom at the C2 position eliminates the isolated proton at C2 and, crucially, alters the vibrational modes of the remaining ring system.

Synthesis SM Starting Material 3,4-Dimethoxybenzonitrile (1,2,4-trisubstituted) RXN Bromination (Br2 / AcOH) SM->RXN PROD Product 2-Bromo-4,5-dimethoxybenzonitrile (1,2,4,5-tetrasubstituted) RXN->PROD

Figure 1: Synthetic pathway illustrating the substitution change from trisubstituted to tetrasubstituted benzene.

Spectroscopic Differentiation Points

The following table summarizes the critical IR bands required for differentiation. Note that while functional group stretches (CN, OMe) confirm identity, the Fingerprint Region confirms the transformation.[1]

Comparative Data Table
Spectral RegionVibrational ModeStarting Material (3,4-Dimethoxybenzonitrile)Product (2-Bromo-4,5-dimethoxybenzonitrile)Differentiation Status
Nitrile Region C≡N Stretch2220 – 2235 cm⁻¹2225 – 2240 cm⁻¹Low Utility. Shift is minimal; Br (-I effect) may cause a slight blue shift (higher wavenumber), but steric factors often negate this.[1]
Fingerprint (Primary) Ar-H OOP Bending (Adjacent H)800 – 820 cm⁻¹ (Strong) ABSENT CRITICAL. The loss of this peak confirms the bromination at the C2/C6 positions essentially breaking adjacency.[1]
Fingerprint (Secondary) Ar-H OOP Bending (Isolated H)870 – 890 cm⁻¹860 – 880 cm⁻¹Medium Utility. Both molecules possess isolated protons, making this band present in both, though intensity/shape changes.[1]
Low Frequency C-Br StretchAbsent500 – 700 cm⁻¹Low Utility. Often obscured by fingerprint noise or outside standard ATR range (if <600 cm⁻¹).[1][2]
Ether Region C-O-C Stretch (Methoxy)1260 / 1025 cm⁻¹1260 / 1025 cm⁻¹None. The methoxy environment remains largely unchanged.[1]
Detailed Analysis
1. The "Fingerprint" Evidence (600–900 cm⁻¹)

This is the most reliable region for this specific comparison.[1]

  • Starting Material: Exhibits the characteristic pattern of a 1,2,4-trisubstituted ring .[1][2] This requires a strong band for two adjacent hydrogens (typically 800–820 cm⁻¹) and a band for one isolated hydrogen (870–890 cm⁻¹).

  • Product: The bromination fills the C2 position.[1] The remaining protons (C3 and C6) are isolated from each other by substituents.[1] Consequently, the "two adjacent hydrogens" band (~810 cm⁻¹) must disappear .[1] The spectrum will be dominated by "isolated hydrogen" bending modes (typically 860–880 cm⁻¹).[1]

2. The Nitrile Shift (2200 cm⁻¹)

While both compounds contain a nitrile group, the Bromine atom is an Electron Withdrawing Group (EWG) via induction.[1] Theoretically, this strengthens the C≡N bond force constant, shifting the peak to a slightly higher wavenumber (Blue Shift).[1] However, in solid-state IR (ATR/KBr), crystal packing forces often override these subtle electronic effects.[1] Do not rely solely on the CN peak position for confirmation.

Experimental Protocol (Self-Validating)

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized ATR-FTIR protocol.

Equipment & Parameters
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹.[1][2]

  • Scans: Minimum 16 scans (32 recommended for signal-to-noise ratio in fingerprint region).[1][2]

  • Range: 4000 – 600 cm⁻¹ (Ensure detector cutoff allows viewing down to 600 cm⁻¹).

Step-by-Step Workflow
  • Background: Collect an air background spectrum. Ensure the ATR crystal is clean (no peaks in 2800–3000 cm⁻¹ or fingerprint).[1]

  • Sample Prep (SM): Place ~5 mg of 3,4-dimethoxybenzonitrile on the crystal. Apply high pressure using the anvil to ensure good contact.[1][2]

  • Measurement (SM): Record spectrum. Label as "Reference_SM".

  • Cleaning: Clean crystal with Isopropanol. Verify baseline returns to 100% T.

  • Sample Prep (Product): Place ~5 mg of the isolated 2-Bromo-4,5-dimethoxybenzonitrile product. Apply pressure.[1][2]

  • Measurement (Product): Record spectrum. Label as "Batch_00X_Product".

  • Overlay Analysis: Overlay the two spectra using your software.

Validation Logic (Decision Tree)

Use the following logic flow to determine if the reaction is complete or if the starting material persists.

DecisionTree Start Analyze Spectrum (600 - 900 cm⁻¹) Check810 Is the peak at ~810 cm⁻¹ present? Start->Check810 CheckCN Check CN Peak (~2230 cm⁻¹) Check810->CheckCN No (Peak Absent) ResultSM Identity: Starting Material (Reaction Incomplete) Check810->ResultSM Yes (Strong Peak) ResultMix Mixture / Impure (Recrystallize) Check810->ResultMix Yes (Weak Shoulder) ResultProd Identity: Brominated Product (2-Bromo-4,5-dimethoxybenzonitrile) CheckCN->ResultProd Present

Figure 2: Logic flow for identifying the product based on the presence/absence of the 'Adjacent H' bending mode.

Troubleshooting & Artifacts

  • Residual Solvent: If the product was recrystallized from Acetic Acid (common for brominations), look for a broad -OH stretch (3000–3200 cm⁻¹) and a C=O stretch (~1700 cm⁻¹) which are NOT part of the product structure.[1]

  • Water: Broad peaks at 3400 cm⁻¹ indicate moisture.[1][2] Dry the sample in a vacuum oven at 40°C if observed.

  • Polymorphism: Crystal packing can shift peaks by 2–5 cm⁻¹.[1][2] If the fingerprint region matches the pattern (loss of 810 cm⁻¹) but exact numbers differ slightly from literature, it may be a different polymorph.[1] Grind the sample with KBr (if using pellet method) to normalize.[1]

References

  • Sigma-Aldrich. 2-Bromo-4,5-dimethoxybenzonitrile Product Specification & Spectral Data. Link

  • National Institute of Standards and Technology (NIST). Infrared Spectra of 3,4-Dimethoxybenzonitrile (Veratronitrile). NIST Chemistry WebBook, SRD 69.[1][2][4] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Authoritative text on benzene substitution patterns in IR).

  • Socrates, G. (2001).[1][2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1][2] (Reference for 1,2,4,5-tetrasubstituted benzene OOP bending frequencies).

Sources

Navigating Quality Control for 2-Bromo-4,5-dimethoxybenzonitrile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the reliability of starting materials is paramount to the integrity and success of experimental outcomes. 2-Bromo-4,5-dimethoxybenzonitrile stands as a critical building block in the synthesis of a variety of complex molecules, including therapeutic agents. However, a significant challenge for researchers is the procurement of this reagent with a comprehensive Certificate of Analysis (CoA), as some major suppliers provide this compound on an "as-is" basis without detailed analytical data.

This guide provides a robust framework for researchers, scientists, and drug development professionals to navigate this challenge. We will deconstruct the components of an ideal CoA for this compound, provide detailed, field-tested experimental protocols for in-house quality control, and offer a comparative analysis of viable alternatives. This document is designed to empower you with the expertise to validate your reagents, ensuring the trustworthiness and reproducibility of your research.

The Anatomy of a Trustworthy Certificate of Analysis

A Certificate of Analysis is more than a mere formality; it is the foundational document that attests to a reagent's identity, purity, and quality. When a comprehensive CoA is not provided by a supplier, it becomes the researcher's responsibility to generate this data. An ideal CoA for 2-Bromo-4,5-dimethoxybenzonitrile should serve as a benchmark for your internal validation.

Table 1: Ideal Certificate of Analysis for 2-Bromo-4,5-dimethoxybenzonitrile

Parameter Specification Significance and Rationale
Identification
CAS Number109305-98-8Unambiguous chemical identifier.
Molecular FormulaC₉H₈BrNO₂Confirms the elemental composition.
Molecular Weight242.07 g/mol Essential for stoichiometric calculations.
Physicochemical Properties
AppearanceWhite to off-white solidA visual check for gross contamination or degradation.
Melting Point115-119 °C (Lit.)A narrow melting range is indicative of high purity.
SolubilitySoluble in Chloroform, DichloromethaneImportant for selecting appropriate solvents for reactions and analysis.
Purity and Impurities
Assay (by HPLC)≥ 98.0%Quantifies the amount of the desired compound.
Loss on Drying≤ 0.5%Measures the content of volatile impurities, primarily water.
Spectroscopic Confirmation
¹H NMRConforms to structureVerifies the molecular structure and the position of substituents.
¹³C NMRConforms to structureComplements ¹H NMR for structural elucidation.
Mass Spectrum (m/z)[M]+ consistent with molecular weightConfirms the molecular weight and fragmentation pattern.
IR Spectrum (cm⁻¹)Conforms to structureConfirms the presence of key functional groups (e.g., -C≡N, C-O, C-Br).[1][2]
Potential Impurity Profile
Starting Materialse.g., 2-Bromo-4,5-dimethoxybenzaldehydeTheir presence indicates an incomplete reaction.
Isomeric Impuritiese.g., Other brominated veratronitrile isomersCan lead to undesired side products in subsequent reactions.
Residual SolventsPer ICH Q3C guidelinesSolvents from the synthesis can interfere with reactions or be toxic.

In-House Quality Control: A Practical Guide to Self-Validation

When faced with a reagent lacking a comprehensive CoA, a multi-technique analytical approach is not just recommended, it is a necessity for ensuring scientific rigor. The following protocols are designed to be self-validating systems, providing a clear and accurate profile of your 2-Bromo-4,5-dimethoxybenzonitrile sample.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the cornerstone of purity analysis, offering quantitative data on the main component and any non-volatile impurities. The choice of a reversed-phase C18 column is standard for aromatic compounds of this polarity, providing excellent separation capabilities.

Experimental Protocol: HPLC Purity Determination

  • Sample Preparation: Accurately weigh approximately 10 mg of 2-Bromo-4,5-dimethoxybenzonitrile and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Instrumentation and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.[3]

    • Injection Volume: 10 µL.

  • Analysis: Run the sample and integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Weigh 10 mg of sample B Dissolve in 10 mL Acetonitrile A->B C Dilute to 0.1 mg/mL B->C D Inject 10 µL onto C18 column C->D Inject sample E Isocratic Elution (60:40 ACN:H2O) D->E F UV Detection at 210 nm E->F G Data Acquisition & Integration F->G H Purity Report G->H Calculate % Purity

Caption: Workflow for HPLC purity analysis of 2-Bromo-4,5-dimethoxybenzonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an indispensable technique for identifying residual solvents and other volatile impurities that would be missed by HPLC.[4] A non-polar column like a 5% phenyl-methylpolysiloxane is generally effective for a broad range of volatile organic compounds.

Experimental Protocol: GC-MS for Residual Solvents

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a high-purity solvent not expected to be a contaminant (e.g., Dichloromethane, if not used in the synthesis).

  • Instrumentation and Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Splitless, 250 °C.

    • Oven Program: 40 °C for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

    • Mass Spectrometer: Electron Impact (EI) at 70 eV, scanning from m/z 35 to 500.

  • Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Prepare 1 mg/mL solution in high-purity solvent B Inject into GC A->B Inject sample C Temperature Programmed Separation B->C D Mass Spectrometry Detection (EI, 70 eV) C->D E Data Acquisition D->E F Identify Volatile Impurities E->F Library Search

Caption: Workflow for GC-MS analysis of volatile impurities.

Nuclear Magnetic Resonance (NMR) for Structural Verification

NMR spectroscopy is the gold standard for unambiguous structure determination. For 2-Bromo-4,5-dimethoxybenzonitrile, both ¹H and ¹³C NMR are crucial. The ¹H NMR will confirm the substitution pattern on the aromatic ring, while the ¹³C NMR will confirm the number and type of carbon atoms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Expected ¹H NMR Chemical Shifts (δ, ppm):

    • ~7.2 ppm (singlet, 1H, aromatic proton)

    • ~7.0 ppm (singlet, 1H, aromatic proton)

    • ~3.9 ppm (singlet, 6H, two OCH₃ groups)

  • Expected ¹³C NMR Chemical Shifts (δ, ppm):

    • ~150-153 ppm (2C, carbons attached to methoxy groups)

    • ~117-118 ppm (2C, aromatic CH)

    • ~115 ppm (1C, carbon attached to bromine)

    • ~117 ppm (1C, nitrile carbon, -C≡N)

    • ~105 ppm (1C, carbon attached to the nitrile group)

    • ~56 ppm (2C, methoxy carbons, -OCH₃)

  • Analysis: Compare the obtained spectrum with the expected shifts and splitting patterns. The presence of unexpected signals may indicate impurities.

NMR_Workflow A Dissolve 5-10 mg sample in 0.7 mL CDCl₃ B Acquire ¹H and ¹³C NMR Spectra (≥400 MHz) A->B C Process Data (Fourier Transform, Phasing, Baseline Correction) B->C D Analyze Chemical Shifts, Integration, and Coupling C->D E Confirm Structure and Identify Impurities D->E

Caption: Workflow for NMR-based structural verification.

Comparative Analysis of Alternatives

When considering a synthesis, it is prudent to evaluate alternative starting materials. The choice often depends on the subsequent reaction steps, cost, and availability.

Table 2: Comparison of 2-Bromo-4,5-dimethoxybenzonitrile and Alternatives

Compound Structure Primary Application Advantages Disadvantages
2-Bromo-4,5-dimethoxybenzonitrile A benzonitrile derivativeVersatile intermediate for introducing the 2-bromo-4,5-dimethoxyphenyl moiety.The nitrile group is stable and can be converted to other functional groups (e.g., carboxylic acid, amine).May require harsh conditions for hydrolysis to the corresponding acid.[5]
2-Bromo-4,5-dimethoxybenzaldehyde The corresponding aldehydePrecursor for the synthesis of the title compound and other derivatives via condensation reactions.[6]The aldehyde group is highly reactive and useful for forming C-C bonds (e.g., Wittig, aldol reactions).Can be prone to over-oxidation; may not be stable under certain reaction conditions.
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile A homologated analogKey intermediate in the synthesis of Ivabradine, a cardiovascular drug.[7]The propanenitrile side chain allows for different cyclization and functionalization strategies.Less versatile as a general-purpose building block compared to the benzonitrile.
Veratraldehyde (3,4-Dimethoxybenzaldehyde) A common starting materialPrecursor for a wide range of dimethoxy-substituted phenyl compounds.[8][9][10][11]Inexpensive, readily available, and serves as a precursor to 2-Bromo-4,5-dimethoxybenzonitrile.Requires a bromination step which can lead to isomeric impurities if not well-controlled.

Conclusion: Upholding Scientific Integrity

In the absence of a comprehensive supplier-provided Certificate of Analysis, the responsibility for quality assurance shifts to the researcher. This guide provides the necessary framework and experimental protocols to confidently assess the quality of 2-Bromo-4,5-dimethoxybenzonitrile. By implementing these in-house validation procedures, you not only ensure the reliability of your own results but also contribute to the overall standard of scientific integrity. A thorough understanding of your reagents, backed by robust analytical data, is the bedrock of innovative and reproducible science.

References

  • ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. [Link]

  • PubChem. 2-Bromo-4,5-dimethoxybenzyl bromide. National Center for Biotechnology Information. [Link]

  • Google Patents. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]

  • Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

  • IJCRT.org. Analytical Techniques In Drug Quality Control. [Link]

  • ResearchGate. Detection and determination of nitriles. [Link]

  • ResearchGate. Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022?. [Link]

  • Agilent. CHEMICAL PURITY ANALYSIS. [Link]

  • ACS Reagent Chemicals. Validation and Verification Guidelines for Analytical Methods. [Link]

  • PubChem. Veratraldehyde. National Center for Biotechnology Information. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. Validation of analytical methods for active constituents and agricultural products. [Link]

  • ACS Publications. Analytical Control Strategies for Process Chemists. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

  • Ataman Kimya. 3,4-DIMETHOXYBENZALDEHYDE. [Link]

  • Scribd. 05 Notes On Nitriles IR Spectra. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Vihita Drugs & Intermediates. 2-Bromo 4, 5-Dimethoxy Benzyl Bromide. [Link]

  • Chemistry LibreTexts. 2.9: Qualitative Analysis of Organic Compounds. [Link]

  • Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • Wikipedia. Veratraldehyde. [Link]

Sources

Alternative Reagents for the Bromination of Aromatic Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Elemental bromine (


) remains the historical standard for aromatic bromination, yet its high vapor pressure, corrosivity, and poor atom economy (typically 50% loss as HBr) present significant challenges in modern drug development and industrial scale-up. This guide evaluates high-performance alternatives—specifically N-haloamides , Tribromide salts , and Oxidative systems —focusing on regioselectivity, atom economy, and safety profiles.

Key Takeaway: While N-bromosuccinimide (NBS) is the standard bench-top alternative, 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) offers superior atom economy for scale-up, and Tribromoisocyanuric acid (TBCA) is uniquely capable of brominating deactivated arenes under mild conditions.

Mechanistic Categorization of Reagents

To select the appropriate reagent, one must understand the active electrophilic species generated. The following diagram illustrates the generation pathways of the active brominating species (


 or 

) for the reagents discussed.

BrominationPathways cluster_0 Reagent Source NBS N-Bromosuccinimide (NBS) Br_Cat Protonated N-Br Species (Superelectrophile) NBS->Br_Cat + Acid/Lewis Acid DBDMH 1,3-Dibromo-5,5- dimethylhydantoin DBDMH->Br_Cat + Acid TBCA Tribromoisocyanuric Acid (TBCA) TBCA->Br_Cat + H2SO4 HBr_Ox HBr + Oxidant (H2O2 / Oxone) Br_Mol In-situ Br2 HBr_Ox->Br_Mol Oxidation QBr3 Quaternary Ammonium Tribromides (Q+Br3-) Br3_Ion Tribromide Anion (Br3-) QBr3->Br3_Ion Dissociation Subst Electrophilic Aromatic Substitution (SEAr) Br_Cat->Subst High Reactivity Br_Mol->Subst Br3_Ion->Subst High Para-Selectivity

Figure 1: Mechanistic pathways for active bromine generation. Note the distinction between the "Superelectrophilic" pathway of acidified N-bromo reagents and the masked bromine delivery of tribromides.

Comparative Analysis of Reagents

N-Haloamides: NBS, DBDMH, and TBCA

This class releases


 upon activation. They are solids, allowing for precise stoichiometry.
  • N-Bromosuccinimide (NBS): The bench-top standard. It is mild but has poor atom economy (active Br mass fraction ~45%). In polar aprotic solvents (MeCN, DMF), it is highly regioselective for para-bromination of activated rings (anilines, phenols).

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): An industrial favorite. It contains two active bromine atoms per molecule, significantly improving atom economy. It is cost-effective and often exhibits faster kinetics than NBS.

  • Tribromoisocyanuric Acid (TBCA): A "powerhouse" reagent. Unlike NBS, TBCA can brominate deactivated aromatic rings (e.g., nitrobenzene) in concentrated

    
     with high yields, avoiding the harsh conditions required for elemental bromine.
    
Quaternary Ammonium Tribromides (Q Br )

Reagents like Benzyltrimethylammonium tribromide (BTMABr3) or Tetrabutylammonium tribromide (TBATB) are stable orange solids.

  • Mechanism: They act as "masked" bromine, releasing

    
     in equilibrium but maintaining a low concentration of free halogen.
    
  • Advantage: This low instantaneous

    
     concentration suppresses polysubstitution, making them ideal for highly activated substrates (e.g., phenols) where over-bromination is a common side reaction.
    
Oxidative Bromination (Green Chemistry)

Using HBr combined with an oxidant (


, Oxone, or DMSO) generates 

in situ.
  • Atom Economy: Near 100% regarding bromine utilization (since the H from HBr is oxidized to water).[1]

  • Safety: Eliminates transport and storage of

    
    .
    
Performance Comparison Table
FeatureNBSDBDMHTBCABTMABr

HBr +

Active Br Content ~45%~55%~65%~60%~98% (relative to Br source)
Atom Economy Low (Succinimide waste)MediumHighLow (High MW cation)Excellent
Reactivity ModerateHighVery High MildModerate
Selectivity (Para) HighHighModerateExcellent Moderate
Deactivated Rings PoorModerateExcellent PoorPoor
Primary Hazard Thermal instabilityDust/IrritantCorrosivity (in acid)IrritantExothermic/Oxidizer

Experimental Protocols

Protocol A: Bromination of Deactivated Aromatics with TBCA

Target: Nitrobenzene or similar electron-deficient rings. Rationale: Standard NBS protocols fail here due to insufficient electrophilicity. TBCA in sulfuric acid forms a superelectrophilic species.[2]

  • Preparation: In a round-bottom flask, dissolve the deactivated substrate (10 mmol) in 98%

    
     (15 mL).
    
  • Addition: Add Tribromoisocyanuric acid (TBCA) (3.4 mmol, 0.34 equiv) in small portions at room temperature. Note: TBCA delivers 3 Br atoms.

  • Reaction: Stir for 5–30 minutes. Monitor by TLC.[3]

  • Workup: Pour the mixture onto crushed ice. The byproduct, cyanuric acid, precipitates out. Filter off the solid. Extract the filtrate with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash organic layer with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
    • Typical Yield: 85–95%

    • Reference:2

Protocol B: Green Oxidative Bromination of Phenols

Target: Activated phenols/anisoles. Rationale: Uses water as solvent; high atom economy; avoids toxic waste.

  • Setup: Suspend the phenol (10 mmol) in water (20 mL).

  • Reagent: Add 48% aqueous HBr (11 mmol).

  • Oxidation: Add 30%

    
      (11 mmol) dropwise over 10 minutes at room temperature.
    
    • Caution: Exothermic reaction.[4]

  • Reaction: Stir for 30–60 minutes. The product often precipitates as a solid.

  • Isolation: Filter the solid product. If liquid, extract with Ethyl Acetate.

    • Typical Yield: >90%[3][5][6][7]

    • Reference:5

Decision Framework for Reagent Selection

Use this logic tree to select the optimal reagent based on your substrate and scale.

ReagentSelection Start Start: Substrate Type Activated Activated (Phenols, Anilines) Start->Activated Deactivated Deactivated (Nitro, Carbonyl) Start->Deactivated Sensitive Acid Sensitive? Activated->Sensitive StrongAcid Stable in H2SO4? Deactivated->StrongAcid Stable in H2SO4? Yes Yes Sensitive->Yes Use BTMABr3 (Mild, Neutral) No Scale < 10g? Sensitive->No Scale < 10g? Small Use NBS (Convenience) No->Small Yes Large Use HBr/H2O2 (Green/Cost) No->Large No Yes_Acid Use TBCA (High Yield) StrongAcid->Yes_Acid Yes No_Acid Use DBDMH + Lewis Acid (Alternative) StrongAcid->No_Acid No

Figure 2: Decision matrix for selecting bromination reagents.

References

  • Superelectrophilic bromination of deactivated aromatic rings with tribromoisocyanuric acid Source: ResearchGate 2[1][8]

  • Green halogenation reactions for (hetero)aromatic ring systems in alcohol, water, or no solvent Source: Scholaris.ca 5

  • Selectivity of Aryl and Benzylic Bromination Source: University of Glasgow 9

  • Recommending DBDMH over the requested brominating agent (NBS) Source: Manac Inc.[10] 10

  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction Source: ACS Publications 11

Sources

Safety Operating Guide

A Researcher's Comprehensive Guide to the Safe Handling of 2-Bromo-4,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientist, this guide provides an in-depth operational plan for the safe handling and disposal of 2-Bromo-4,5-dimethoxybenzonitrile. This document moves beyond a simple checklist, offering a procedural and educational framework to ensure your safety and the integrity of your research. Our commitment is to empower you with the knowledge to not only follow safety protocols but to understand the critical reasoning behind them.

Understanding the Hazard Profile of 2-Bromo-4,5-dimethoxybenzonitrile

2-Bromo-4,5-dimethoxybenzonitrile is a compound that requires careful handling due to its potential health hazards. Safety data sheets indicate that similar nitriles can be toxic if swallowed, inhaled, or in contact with skin, and may cause skin and serious eye irritation.[1][2][3] The primary risks associated with this compound are:

  • Acute Toxicity: Can be harmful if it enters the body through ingestion, inhalation, or skin absorption.[1][2]

  • Skin and Eye Irritation: Direct contact can cause irritation and, in some cases, severe burns and eye damage.[4][5]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[3][5]

Given these hazards, a multi-layered approach to safety, incorporating engineering controls, personal protective equipment (PPE), and strict handling protocols, is essential. This guide is built upon the foundational principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[6][7]

The Last Line of Defense: Personal Protective Equipment (PPE)

While engineering controls like fume hoods are the first and most crucial step in ensuring safety, PPE is your essential final barrier against exposure.[8][9] The selection of appropriate PPE is not a matter of preference but a scientifically-driven decision based on the specific risks of the chemical and the procedure being performed.

  • Hand Hygiene: Before donning any PPE, wash your hands thoroughly with soap and water.

  • Gown/Lab Coat: Don a clean, long-sleeved lab coat or gown. Ensure it is fully buttoned or tied. This protects your skin and personal clothing from contamination.[10]

  • Gloves: Nitrile gloves are recommended due to their resistance to a wide range of chemicals.[11][12] For handling 2-Bromo-4,5-dimethoxybenzonitrile, consider double-gloving, especially for procedures with a higher risk of splashing.[10][13] Inspect gloves for any tears or defects before use.[14]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Doffing (Removal): The removal of PPE is a critical step to prevent self-contamination.

    • Gloves: Remove the first pair of gloves by grasping the outside of the cuff and peeling it off, turning it inside out. For the second pair, slide a clean finger under the cuff of the remaining glove and peel it off.

    • Gown/Lab Coat: Unfasten the gown and roll it down from the shoulders, turning it inside out as you go.

    • Eye and Face Protection: Remove eye and face protection by handling the earpieces or strap from behind.

    • Hand Hygiene: After all PPE is removed, wash your hands thoroughly with soap and water.

TaskRequired PPERationale
Weighing and preparing solutions Lab coat, double nitrile gloves, safety gogglesTo protect against skin and eye contact with the solid compound and potential for dust inhalation.
Running reactions and workups Lab coat, double nitrile gloves, safety goggles, face shieldIncreased risk of splashes and aerosols requires enhanced facial protection.
Handling spills Chemical resistant gown, double nitrile gloves, safety goggles, face shield, appropriate respiratory protectionTo provide full-body protection during cleanup of a hazardous spill.
Waste disposal Lab coat, nitrile gloves, safety gogglesTo prevent contact with contaminated waste materials.
Operational Plan: From Receipt to Disposal

A systematic approach to handling 2-Bromo-4,5-dimethoxybenzonitrile at every stage is crucial for maintaining a safe laboratory environment.

  • Upon receipt, ensure the container is intact and properly labeled.[15][16]

  • Store 2-Bromo-4,5-dimethoxybenzonitrile in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • The storage area should be clearly marked with the appropriate hazard warnings.

  • Keep the container tightly closed when not in use.[3][17]

  • All work with 2-Bromo-4,5-dimethoxybenzonitrile, especially the handling of the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]

  • Avoid the formation of dust and aerosols.[4]

  • Use non-sparking tools and equipment to prevent ignition sources.[4]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[18]

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.[19]

  • Assess the Spill: Determine the extent of the spill and if it is safe for you to clean up. For large spills, contact your institution's Environmental Health and Safety (EHS) department.[19]

  • Don Appropriate PPE: Wear the appropriate PPE for spill cleanup, as outlined in the table above.[10]

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid generating dust.[3]

    • For liquid spills, use an inert absorbent material like vermiculite or sand to absorb the spill.[19]

  • Decontamination: Clean the spill area thoroughly with a suitable detergent and water.[10]

  • Waste Disposal: All cleanup materials should be disposed of as hazardous waste.[19]

All waste containing 2-Bromo-4,5-dimethoxybenzonitrile must be treated as hazardous waste.[19]

  • Waste Collection: Collect all waste, including empty containers, contaminated PPE, and cleanup materials, in a clearly labeled, sealed, and compatible container.[1][19]

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not dispose of this chemical down the drain.[4]

  • Container Decontamination: Empty containers can be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning, with the rinsate collected as hazardous waste.[4]

Visualization of Safety Protocols

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Selection Assess Task Assess the Task (e.g., weighing, reaction, cleanup) Identify Hazards Identify Potential Hazards (e.g., dust, splash, aerosol) Assess Task->Identify Hazards Body Protection Body Protection: Lab Coat or Gown Identify Hazards->Body Protection All tasks Hand Protection Hand Protection: Nitrile Gloves (Single or Double) Identify Hazards->Hand Protection All tasks Eye Protection Eye Protection: Safety Goggles Identify Hazards->Eye Protection All tasks Face Protection Face Protection: Face Shield (if splash risk) Identify Hazards->Face Protection Splash potential Respiratory Protection Respiratory Protection (for large spills/aerosols) Identify Hazards->Respiratory Protection High aerosolization potential Proceed Proceed with Task Safely Body Protection->Proceed Hand Protection->Proceed Eye Protection->Proceed Face Protection->Proceed Respiratory Protection->Proceed

Caption: A flowchart illustrating the decision-making process for selecting appropriate PPE when handling 2-Bromo-4,5-dimethoxybenzonitrile.

References

  • 2-Bromo-4,5-dimethoxybenzaldehyde, 25g, Each - CP Lab Safety. (n.d.). Retrieved from [Link]

  • Chemical Process SOP Example. (n.d.). University of Wyoming. Retrieved from [Link]

  • 2-Bromo-4,5-dimethoxybenzyl bromide | C9H10Br2O2 | CID 11034248 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Safety Data Sheet: 3,4-Dimethoxybenzaldehyde - Carl ROTH. (n.d.). Retrieved from [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025). PPS Gloves. Retrieved from [Link]

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Laboratory Safety Guidance - OSHA. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Laboratory Standard - NCBI - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • INSTRUCTION FOR USE OF PERSONAL PROTECTIVE EQUIPMENT - Gima. (n.d.). Retrieved from [Link]

  • Safe handling of cytotoxic drugs in the workplace - HSE. (n.d.). Health and Safety Executive. Retrieved from [Link]

  • Are Nitrile Gloves Considered PPE? - Armbrust American. (n.d.). Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]

  • Safe handling of cytotoxic drugs and related waste - Pharm-Ed. (n.d.). Retrieved from [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023). Retrieved from [Link]

  • What is Nitrile and Why Does It Make a Great PPE Glove. (n.d.). MCR Safety. Retrieved from [Link]

  • Guide for handling cytotoxic drugs and related waste - WorkSafe QLD. (2018). WorkSafe Queensland. Retrieved from [Link]

  • Nitrile Gloves and Their Chemical Resistance - SOSCleanroom.com. (2024). Retrieved from [Link]

  • 188-Safe handling and waste management of hazardous drugs | eviQ. (n.d.). eviQ. Retrieved from [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.